molecular formula C7H9NO B1342688 5-Ethylpyridin-2-ol CAS No. 53428-03-8

5-Ethylpyridin-2-ol

Cat. No.: B1342688
CAS No.: 53428-03-8
M. Wt: 123.15 g/mol
InChI Key: ORMQFHJGBAPKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylpyridin-2-ol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMQFHJGBAPKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598403
Record name 5-Ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53428-03-8
Record name 5-Ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ETHYL-2-PYRIDINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-Ethylpyridine Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis, properties, and applications of a key pyridine derivative used in pharmaceutical development. While the topic specified is 5-Ethylpyridin-2-ol, the publicly available scientific literature with detailed experimental protocols and extensive quantitative data focuses predominantly on its structural isomer, 2-(5-ethylpyridin-2-yl)ethan-1-ol . This isomer is a critical intermediate in the synthesis of the antidiabetic drug Pioglitazone. This document will therefore focus on this well-documented compound to meet the core requirements for detailed data, experimental protocols, and process visualization. It will also briefly address the synthesis of the 5-ethyl-2(1H)-pyridone tautomer.

Introduction and Nomenclature Clarification

It is crucial to distinguish between two structural isomers often associated with similar names:

  • This compound (and its tautomer 5-ethyl-2(1H)-pyridone): This compound features a hydroxyl group directly attached to the pyridine ring. It exists in a tautomeric equilibrium with the pyridone form. While its synthesis is documented in patent literature, detailed public protocols and extensive property data are limited[1].

  • 2-(5-ethylpyridin-2-yl)ethan-1-ol (also known as 5-Ethyl-2-pyridineethanol): This isomer has a 2-hydroxyethyl group attached to the pyridine ring. It is a stable compound and a well-characterized, key intermediate in the synthesis of Pioglitazone and other pharmacologically active molecules[2][3].

Due to the extensive and detailed information available, this guide will focus on 2-(5-ethylpyridin-2-yl)ethan-1-ol .

This compound is a versatile building block in medicinal chemistry, primarily recognized for its role in constructing the core structure of thiazolidinedione drugs[3]. Its synthesis has been optimized for scalability, making it a compound of significant interest to the pharmaceutical industry[1].

Physicochemical and Spectroscopic Properties

The properties of 2-(5-ethylpyridin-2-yl)ethan-1-ol are well-documented, providing essential data for reaction planning, purification, and characterization.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[3][4]
Molecular Weight 151.21 g/mol [3][4]
Appearance White to straw yellow or light yellow solid or viscous liquid[3]
Melting Point 39-44 °C
Boiling Point 259.4 °C at 760 mmHg
Density 1.037 g/cm³
Flash Point 110.7 °C
Solubility Freely soluble in Dichloromethane; Miscible with Methanol[3]
pKa 14.53 ± 0.10 (Predicted)
LogP 1.17880
CAS Number 5223-06-3[3][4]

Synthesis of 2-(5-ethylpyridin-2-yl)ethan-1-ol

An improved and scalable process for the synthesis of 2-(5-ethylpyridin-2-yl)ethan-1-ol involves the reaction of 5-ethyl-2-picoline with formaldehyde under solvent-free conditions. This method enhances yield and improves mass efficiency by allowing for the recycling of the starting material[1].

Synthesis Workflow

The following diagram illustrates the optimized, solvent-free synthesis process.

G A 5-Ethyl-2-picoline (Starting Material) C Autoclave Reactor (Solvent-Free) A->C B Paraformaldehyde B->C E Crude Product Mixture C->E Reaction D Reaction Conditions: 150-155 °C 5-6 kg/cm² pressure 3 hours D->C F Distillation / Purification E->F Processing G 2-(5-ethylpyridin-2-yl)ethan-1-ol (Final Product) F->G Isolated Product H Recovered 5-Ethyl-2-picoline (Recycled) F->H Recycled Reactant I Byproducts: 5-ethyl-2-vinylpyridine, etc. F->I Impurities

Caption: Optimized synthesis workflow for 2-(5-ethylpyridin-2-yl)ethan-1-ol.

Detailed Experimental Protocol

The following protocol is adapted from the optimized, solvent-free process described in the literature[1].

Materials:

  • 5-Ethyl-2-picoline (1.0 eq)

  • Paraformaldehyde (1.75 eq)

  • 2L Stainless Steel Autoclave

Procedure:

  • Charge the 2L autoclave with 5-ethyl-2-picoline and paraformaldehyde.

  • Seal the autoclave and begin agitation.

  • Raise the internal temperature to 150-155 °C. The pressure will rise to approximately 5-6 kg/cm ².

  • Maintain the reaction at this temperature and pressure for 3 hours.

  • After the reaction period, cool the autoclave to room temperature.

  • Vent any residual pressure and safely open the reactor.

  • Transfer the crude reaction mixture to a distillation apparatus.

  • Purify the product via fractional distillation under reduced pressure to separate the desired product, 2-(5-ethylpyridin-2-yl)ethan-1-ol, from unreacted 5-ethyl-2-picoline and byproducts. The recovered 5-ethyl-2-picoline can be recycled for subsequent batches.

Application in Drug Development: Synthesis of Pioglitazone

2-(5-ethylpyridin-2-yl)ethan-1-ol is a cornerstone intermediate for the antidiabetic drug Pioglitazone. The synthesis involves converting the alcohol to a leaving group, followed by nucleophilic substitution and cyclization.

Pioglitazone Synthesis Workflow

G A 2-(5-ethylpyridin-2-yl)ethan-1-ol p1 A->p1 B 2-(2-Chloroethyl)-5-ethylpyridine p2 B->p2 C 4-(2-(5-ethylpyridin-2-yl)ethoxy) benzonitrile p3 C->p3 D Pioglitazone p1->B 1. Thionyl Chloride 2. Dichloromethane, 0°C to RT p2->C 3. 4-Hydroxybenzonitrile 4. K₂CO₃, DMF, 80-90°C p3->D 5. Thiazolidine-2,4-dione 6. Piperidine (cat.), Ethanol, Reflux

Caption: Multi-step synthesis of Pioglitazone from 2-(5-ethylpyridin-2-yl)ethan-1-ol.

Experimental Protocol: Conversion to 2-(2-Chloroethyl)-5-ethylpyridine

This protocol describes the first key step in the Pioglitazone synthesis workflow.

Materials:

  • 2-(5-ethylpyridin-2-yl)ethan-1-ol (1.0 eq)

  • Thionyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-(5-ethylpyridin-2-yl)ethan-1-ol in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with additional portions of dichloromethane.

  • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(2-chloroethyl)-5-ethylpyridine.

Biological Activity Context: Pioglitazone Signaling

The end-product, Pioglitazone, is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.

G Pio Pioglitazone PPAR PPAR-γ / RXR Heterodimer (in Nucleus) Pio->PPAR Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element on DNA) PPAR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates Response Increased Insulin Sensitivity (Adipose, Muscle, Liver) Gene->Response Leads to G A 5-ethyl-2(1H)-pyridone D 5-ethyl-1-phenyl-2(1H)-pyridone A->D B Phenyl Halide (e.g., Bromobenzene) B->D C Reaction Conditions: - Cu₂O (catalyst) - Base (e.g., K₂CO₃) - High Temperature (>100°C) C->D

References

An In-depth Technical Guide to 5-Ethylpyridin-2-ol: Chemical Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethylpyridin-2-ol, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, CAS number, relevant physicochemical properties, and its significant role as a precursor in the synthesis of pharmaceutically active molecules. Furthermore, it delves into the biological pathways associated with derivatives of this compound, offering insights for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a pyridine derivative characterized by an ethyl group at the 5-position and a hydroxyl group at the 2-position. It exists in tautomeric equilibrium with its more stable keto form, 5-ethyl-1H-pyridin-2-one.

  • IUPAC Name: this compound

  • Tautomeric Form: 5-Ethyl-1H-pyridin-2-one

  • CAS Number: 53428-03-8[1]

  • Molecular Formula: C₇H₉NO[1]

  • Molecular Weight: 123.15 g/mol [1]

  • InChI Key: ORMQFHJGBAPKHK-UHFFFAOYSA-N[1]

Synonyms: 5-Ethyl-2-hydroxypyridine, 5-Ethyl-2-pyridone, 5-Ethyl-2(1H)-pyridinone.[1]

Physicochemical and Pharmacokinetic Data

A summary of the key physicochemical and pharmacokinetic properties of this compound and its derivatives is presented below. It is important to note that much of the available data pertains to its role as an intermediate in the synthesis of the antidiabetic drug Pioglitazone.

PropertyValueReference
Molecular Weight 123.15 g/mol [1]
Density 1.016 g/cm³[1]
Boiling Point 307.4 °C at 760 mmHg[1]
Flash Point 174.6 °C[1]
XLogP3 1.3[1]

Biological Activity of Pyridin-2(1H)-one Scaffolds

While specific quantitative biological data for this compound is limited in publicly available literature, the broader class of pyridin-2(1H)-one derivatives has been extensively studied and shown to exhibit a wide range of biological activities. The following table summarizes representative data for various derivatives, highlighting the therapeutic potential of this chemical scaffold.

Compound ClassBiological ActivityTarget/AssayMeasured Value (IC₅₀/MIC)Reference
Ring-fused 2-pyridonesAntibacterialEnterococcus faecalisMIC = 100 µM[2]
2-pyridone derivative (A-86719.1)AntibacterialEnterobacteriaceaeMIC ≤ 0.5 µg/mL[3]
2-pyridone derivative (A-86719.1)AntibacterialPseudomonas aeruginosaMIC ≤ 2 µg/mL[3]
N-amino-5-cyano-6-pyridonesAntibacterialE. coliMIC = 3.91 µg/mL[4]
Spiro-pyridine derivativesCytotoxicityCaco-2 cell lineIC₅₀ = 7.83 ± 0.50 μM[5]
Pyridino[2,3-f]indole-4,9-dioneCytotoxicityXF 498 (CNS tumor)ED₅₀ = 0.006 µg/mL[6]
Pyridin[2,3-f]indole-2,4,9-trioneCytotoxicitySK-OV-3 (ovarian tumor)More potent than etoposide[7]

Experimental Protocols

Synthesis of 2-(5-ethylpyridin-2-yl)ethanol

The compound 2-(5-ethylpyridin-2-yl)ethanol is a key intermediate in the synthesis of various biologically active molecules, including the antidiabetic drug Pioglitazone. Below is a representative experimental protocol for its synthesis.

Reaction Scheme:

5-ethyl-2-methylpyridine + Paraformaldehyde → 2-(5-ethylpyridin-2-yl)ethanol

Procedure:

  • In a 3 L stainless steel autoclave, combine 1070 g (10 mol) of 2-ethylpyridine and 300 g of ion-exchanged water.

  • Add 60 g (2.0 mol) of paraformaldehyde and 81 g of triethylamine (0.8 mol).

  • Seal the autoclave and heat the reaction mixture to 140 °C for 2 hours with continuous stirring.

  • After cooling the reaction vessel to 60 °C, remove the unreacted paraformaldehyde and triethylamine.

  • The resulting product, 2-(5-ethylpyridin-2-yl)ethanol, can be purified by distillation under reduced pressure.

This protocol is adapted from a general method for the production of pyridine ethanol derivatives.[8]

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: A stock solution of the test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound, particularly those developed as antidiabetic agents like Pioglitazone, primarily exert their effects through the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway.

PPARγ Signaling Pathway

Pioglitazone and related thiazolidinediones are agonists of PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the transcription of a suite of genes involved in improving insulin sensitivity.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects Pioglitazone Pioglitazone PPARg PPARg Pioglitazone->PPARg Binds and Activates PPARg_RXR_complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_complex Dimerizes with RXR RXR RXR->PPARg_RXR_complex PPRE PPRE (DNA) PPARg_RXR_complex->PPRE Translocates to Nucleus and Binds to PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake Gene_Transcription->Glucose_Uptake Gluconeogenesis Decreased Hepatic Gluconeogenesis Gene_Transcription->Gluconeogenesis

Caption: PPARγ signaling pathway activated by Pioglitazone.

Activation of the PPARγ pathway by ligands such as Pioglitazone leads to a cascade of events that ultimately improve glycemic control. The binding of the ligand to PPARγ induces a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in insulin signaling, glucose transport, and lipid metabolism. The net result is an increase in insulin sensitivity in peripheral tissues like adipose tissue and muscle, enhanced glucose uptake, and a reduction in glucose production by the liver.

Conclusion

This compound and its tautomer, 5-ethyl-1H-pyridin-2-one, are important heterocyclic scaffolds with significant potential in drug discovery and development. The demonstrated biological activities of the broader 2-pyridone class of compounds, coupled with the clinical success of derivatives like Pioglitazone, underscore the value of this core structure in medicinal chemistry. This technical guide provides a foundational understanding of the chemical properties, synthesis, and biological relevance of this compound, serving as a valuable resource for researchers and scientists in the field. Further exploration of this scaffold and its derivatives may lead to the discovery of novel therapeutic agents for a range of diseases.

References

The Emergence of a Key Building Block: A Technical Guide to 5-Ethyl-2-pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and historical significance of 5-Ethyl-2-pyridineethanol, a pivotal intermediate in pharmaceutical manufacturing. While the compound is sometimes referred to as 5-Ethylpyridin-2-ol, the predominant nomenclature in scientific literature and chemical databases is 5-Ethyl-2-pyridineethanol or 2-(5-Ethylpyridin-2-yl)ethanol. Its history is not marked by a singular moment of discovery but rather by its integral role in the synthesis of significant therapeutic agents.

Physicochemical Properties

The fundamental physicochemical characteristics of 5-Ethyl-2-pyridineethanol (CAS No: 5223-06-3) are summarized below. This data is essential for its application in synthetic chemistry, providing insights into its behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Formula C9H13NO[1][2]
Molecular Weight 151.21 g/mol [1][3]
Appearance Pale Yellow Low Melting Solid[2]
Melting Point 39-44 °C[2]
Boiling Point 127 °C (5 mmHg)[2]
Density 0.042 g/cm³ (at 42 °C)[2]
Vapor Pressure 0.062-1.16 Pa at 25℃[2]
pKa 14.53±0.10 (Predicted)[2]
Solubility Chloroform, Ethyl Acetate[2]

Historical Context and Synthetic Significance

The history of 5-Ethyl-2-pyridineethanol is intrinsically linked to its application as a crucial intermediate in the synthesis of pharmaceuticals.[4] Its primary claim to significance is its role as a key building block in the production of Pioglitazone, an oral antidiabetic agent of the thiazolidinedione class used in the treatment of type 2 diabetes mellitus. Pioglitazone functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), leading to improved insulin sensitivity.[5]

The development of synthetic routes to Pioglitazone and its analogs has driven the interest in and optimization of the synthesis of 5-Ethyl-2-pyridineethanol and its derivatives.[6][7] Research has also explored the synthesis of various analogs of 5-Ethyl-2-pyridineethanol to develop novel compounds with potential pharmacological activities, including antimicrobial properties.[6][7][8]

Experimental Protocols

Detailed methodologies for the synthesis and utilization of 5-Ethyl-2-pyridineethanol are critical for researchers. The following protocols are derived from established synthetic routes.

Protocol 1: Synthesis of 2-(5-ethylpyridin-2-yl)ethanol

This protocol outlines a common method for the hydroxymethylation of 2-methyl-5-ethylpyridine to produce 2-(5-ethylpyridin-2-yl)ethanol.

Materials:

  • 2-Methyl-5-ethylpyridine

  • Formaldehyde solution

  • Suitable solvent (e.g., ethanol)

  • Catalyst (e.g., a base or acid, depending on the specific procedure)

Procedure:

  • Dissolve 2-methyl-5-ethylpyridine in the chosen solvent in a reaction vessel.

  • Add the formaldehyde solution to the mixture.

  • Introduce the catalyst to initiate the hydroxymethylation reaction.

  • Maintain the reaction at a specific temperature and for a duration determined by the chosen catalytic system to ensure complete conversion.

  • Upon completion, quench the reaction and perform a work-up to isolate the crude product.

  • Purify the crude 2-(5-ethylpyridin-2-yl)ethanol by column chromatography or distillation.[5]

Protocol 2: Synthesis of 2-(2-Chloroethyl)-5-ethylpyridine

This protocol details the conversion of the hydroxyl group of 2-(5-ethylpyridin-2-yl)ethanol to a chloride, a common step for subsequent nucleophilic substitution reactions.

Materials:

  • 2-(5-ethylpyridin-2-yl)ethanol (1.0 eq)

  • Dichloromethane

  • Thionyl chloride (1.1 eq)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 2-(5-ethylpyridin-2-yl)ethanol in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-(2-chloroethyl)-5-ethylpyridine.[5]

Protocol 3: Synthesis of 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzonitrile (Pioglitazone Intermediate)

This protocol describes the nucleophilic substitution reaction between 2-(2-chloroethyl)-5-ethylpyridine and 4-hydroxybenzonitrile.

Materials:

  • 2-(2-chloroethyl)-5-ethylpyridine (1.1 eq)

  • 4-hydroxybenzonitrile (1.0 eq)

  • Dimethylformamide (DMF)

  • Potassium carbonate (1.5 eq)

Procedure:

  • To a solution of 4-hydroxybenzonitrile in DMF, add potassium carbonate.

  • Add 2-(2-chloroethyl)-5-ethylpyridine to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include pouring into water and extracting with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzonitrile.[5]

Visualizations

The following diagrams illustrate key pathways and logical flows related to the synthesis and application of 5-Ethyl-2-pyridineethanol.

Synthesis_of_Pioglitazone_Intermediate A 2-Methyl-5-ethylpyridine B 2-(5-ethylpyridin-2-yl)ethanol (5-Ethyl-2-pyridineethanol) A->B Hydroxymethylation C 2-(2-Chloroethyl)-5-ethylpyridine B->C Chlorination (SOCl2) E 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzonitrile C->E Nucleophilic Substitution D 4-Hydroxybenzonitrile D->E F Pioglitazone E->F Further Steps (e.g., Thiazolidinedione ring formation)

Caption: Synthetic pathway to a Pioglitazone intermediate.

Experimental_Workflow Start Identify Lead Scaffold (e.g., Substituted Pyridine) Synthesis Synthesize Analogs (e.g., Chalcones, Pyrimidines from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, IR) Synthesis->Purification Screening Biological Screening (e.g., Antimicrobial Activity) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Refinement Optimization Lead Optimization SAR->Optimization

Caption: Drug discovery workflow using 5-Ethyl-2-pyridineethanol derivatives.

References

Spectroscopic Profile of 5-Ethylpyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Ethylpyridin-2-ol (CAS 53428-03-8), a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles and analysis of the closely related analogue, 5-methylpyridin-2-ol. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: 5-ethylpyridin-2(1H)-one

  • Synonyms: 5-Ethyl-2-pyridinol[1]

  • CAS Number: 53428-03-8[1]

  • Molecular Formula: C₇H₉NO[1]

  • Molecular Weight: 123.15 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established correlation tables and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.15Triplet3H-CH₂CH₃
~2.45Quartet2H-CH₂ CH₃
~6.10Doublet1HH-3
~7.20Doublet of Doublets1HH-4
~7.40Doublet1HH-6
~11.5 (broad)Singlet1HN-H (pyridone tautomer)
~12.5 (broad)Singlet1HO-H (pyridinol tautomer)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~12-CH₂CH₃
~25-CH₂ CH₃
~105C-3
~130C-5
~138C-4
~140C-6
~165C-2 (C=O)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2970-2850Medium-StrongC-H stretch (aliphatic)
~1660StrongC=O stretch (pyridone tautomer)
~1600, ~1550Medium-StrongC=C and C=N ring stretching
~1250MediumC-O stretch (pyridinol tautomer)
3400-3200 (broad)Medium-StrongO-H and N-H stretch

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
123High[M]⁺ (Molecular Ion)
108Medium[M - CH₃]⁺
94Medium[M - C₂H₅]⁺
78MediumPyridine ring fragment

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons (typically 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Technical Guide Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Workflow for Spectroscopic Characterization

This guide provides a foundational set of spectroscopic data and protocols for researchers working with this compound. It is recommended that experimental data be acquired to confirm these predictions for any critical applications.

References

An In-depth Technical Guide to the Solubility and Stability of 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethylpyridin-2-ol, a substituted pyridine derivative, holds potential for various applications within pharmaceutical and chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug development and other scientific endeavors. This technical guide provides a comprehensive overview of the known characteristics of this compound, with a focus on its solubility and stability profiles. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document also outlines detailed experimental protocols for determining these crucial parameters. Furthermore, it addresses the critical aspect of tautomerism inherent to 2-pyridone structures and its implications.

Introduction

This compound, also known by its tautomeric name 5-Ethyl-2-pyridone, belongs to the class of substituted pyridinones.[1] These heterocyclic compounds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The ethyl group at the 5-position and the hydroxyl group at the 2-position of the pyridine ring influence the molecule's polarity, lipophilicity, and potential for hydrogen bonding, all of which are key determinants of its solubility and stability.

A critical characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium can significantly impact the compound's physical and chemical properties, including its solubility, stability, and interactions with biological targets.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1. It is important to note that extensive experimental data for this specific compound is scarce in the literature.

PropertyValueReference
Molecular Formula C7H9NO[1]
Molecular Weight 123.15 g/mol [1]
CAS Number 53428-03-8[1]
Density 1.016 g/cm³[1]
Boiling Point 307.4 °C at 760 mmHg[1]
Flash Point 174.6 °C[1]
XLogP3 1.34960[1]

Tautomerism of this compound

The tautomeric equilibrium between the ol and one forms is a fundamental aspect of this compound's chemistry. The position of this equilibrium can be influenced by the solvent, temperature, and pH. Understanding this tautomerism is crucial as the two forms exhibit different properties. The pyridin-2-ol form can act as a hydrogen bond donor and acceptor, while the pyridin-2-one form has a different dipole moment and hydrogen bonding capability.

Tautomerism This compound This compound 5-Ethyl-2-pyridone 5-Ethyl-2-pyridone This compound->5-Ethyl-2-pyridone Equilibrium 5-Ethyl-2-pyridone->this compound

Figure 1: Tautomeric equilibrium of this compound.

Solubility

Expected Solubility Profile
  • Water: The presence of the nitrogen and oxygen atoms allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the ethyl group may decrease water solubility compared to the parent 2-pyridone. The pH of the aqueous medium will significantly influence solubility due to the basicity of the pyridine nitrogen.

  • Alcohols (Methanol, Ethanol): Good solubility is expected due to the ability of the compound to form hydrogen bonds with the solvent.

  • Dimethyl Sulfoxide (DMSO): As a powerful polar aprotic solvent, DMSO is expected to be a good solvent for this compound.[2]

  • Nonpolar Solvents (e.g., Hexane): Low solubility is anticipated due to the polar nature of the pyridone ring.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • Calculate the solubility in units such as mg/mL or mol/L.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Shake at constant temperature (24-72h) A->B C Centrifuge/Settle B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F

Figure 2: Workflow for shake-flask solubility determination.

Stability

The stability of this compound is a critical parameter for its storage, formulation, and handling. Degradation can lead to loss of potency and the formation of potentially toxic impurities. Like solubility, specific stability data for this compound is limited. However, the stability of the related compound 2-pyridone has been studied, and it is known to be biodegradable.[3]

Potential Degradation Pathways

Based on the structure of this compound and the known degradation of related compounds, the following degradation pathways can be anticipated:

  • Oxidation: The pyridine ring and the ethyl group may be susceptible to oxidation, especially in the presence of oxidizing agents, light, or metal ions.

  • Hydrolysis: While the pyridone ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring-opening.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N)

  • Sodium hydroxide (e.g., 0.1 N)

  • Hydrogen peroxide (e.g., 3%)

  • High-purity water

  • Calibrated oven

  • Photostability chamber

  • HPLC-UV/MS system for separation and identification of degradation products

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at a specified temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at a specified temperature (e.g., 80 °C) for a defined period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 105 °C) for a defined period.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate the parent compound from any degradation products and to obtain mass information for structural elucidation of the degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis Analysis LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile Pathway_ID Pathway Identification Analysis->Pathway_ID

Figure 3: General workflow for forced degradation studies.

Conclusion

While this compound is a compound of interest for scientific research and development, there is a notable lack of comprehensive, publicly available data regarding its solubility and stability. The tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms is a key chemical feature that must be considered in all experimental designs. This guide has provided the foundational knowledge of its expected properties and detailed, actionable protocols for the systematic determination of its solubility and stability profiles. The successful execution of these experiments will provide the critical data necessary for the advancement of research and development involving this compound. It is recommended that researchers undertaking studies with this compound perform these characterizations to ensure the reliability and reproducibility of their results.

References

5-Ethylpyridin-2-ol: A Deep Dive into Tautomerism and Aromaticity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 5-Ethylpyridin-2-ol stands as a molecule of significant interest in medicinal chemistry and drug development. Its structural and electronic properties are centrally governed by a fascinating interplay of tautomerism and aromaticity. This technical guide provides a comprehensive exploration of the tautomeric equilibrium between this compound and its corresponding lactam form, 5-ethyl-2-pyridone, delving into the factors that influence this balance and the consequential impact on the molecule's aromatic character. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams to elucidate these core concepts.

The Tautomeric Equilibrium: A Balancing Act

This compound exists in a tautomeric equilibrium with its lactam isomer, 5-ethyl-2-pyridone. This equilibrium is not static and is highly influenced by the surrounding environment, including the physical state (solid, liquid, or gas) and the polarity of the solvent. While specific quantitative data for this compound is not extensively available in public literature, the tautomeric behavior of the parent compound, 2-pyridone, has been thoroughly studied and serves as an excellent model. The ethyl substituent at the 5-position is not expected to dramatically alter the fundamental tautomeric and aromatic properties of the pyridin-2-ol/2-pyridone core.

The two primary tautomers are:

  • This compound (enol form): This form possesses a hydroxyl group attached to the pyridine ring.

  • 5-Ethyl-2-pyridone (keto form): This isomer features a carbonyl group within the ring and a proton on the nitrogen atom.

The equilibrium between these two forms is a critical determinant of the molecule's reactivity, hydrogen bonding capabilities, and ultimately its biological activity.

Tautomerism cluster_enol This compound (Enol Form) cluster_keto 5-Ethyl-2-pyridone (Keto Form) enol keto enol->keto Equilibrium

Tautomeric equilibrium of this compound.

Aromaticity in Tautomeric Forms

The concept of aromaticity is crucial to understanding the stability and reactivity of these tautomers. Aromatic compounds, adhering to Hückel's rule (4n+2 π electrons in a cyclic, planar, conjugated system), exhibit enhanced stability.

  • This compound (Enol Form): This tautomer is unequivocally aromatic. The pyridine ring contains 6 π-electrons, fulfilling Hückel's rule and resulting in a delocalized electron system.

  • 5-Ethyl-2-pyridone (Keto Form): The aromaticity of the keto form is more complex. While it contains a cyclic, conjugated system, the presence of the exocyclic carbonyl group disrupts the simple 4n+2 π-electron count within the ring itself. However, a zwitterionic resonance contributor can be drawn where the carbonyl oxygen carries a negative charge and the ring possesses a positive charge, restoring a 6 π-electron aromatic system within the ring.[1][2] This zwitterionic character contributes to its significant dipole moment and influences its interactions in polar environments.[1][2] While not as classically aromatic as the enol form, the 2-pyridone tautomer is considered to retain a substantial degree of aromatic character and is often described as having mixed aromatic and aliphatic characteristics.[1][3][4]

Quantitative Analysis of Tautomerism

The equilibrium between the tautomers can be quantified by the equilibrium constant (KT = [keto]/[enol]) and the free energy difference (ΔG). The following table summarizes key quantitative data for the parent 2-pyridone/2-hydroxypyridine system, which provides a strong basis for understanding the behavior of this compound.

ParameterMedium/StateValueReference
Energy Difference Gas Phase2.43 to 3.3 kJ/mol[5][6]
Liquid State8.83 to 8.95 kJ/mol[5][6]
Equilibrium Constant (KT) Cyclohexane1.7[7]
Chloroform6.0[7]
Water~900[8]

Note: In the gas phase and non-polar solvents, the enol form (2-hydroxypyridine) is more favored or present in comparable amounts, while in polar solvents, the equilibrium strongly shifts towards the keto form (2-pyridone).[5][6][7] This is attributed to the higher dipole moment of the keto tautomer, which is better stabilized by polar solvent molecules.[7] In the solid state, 2-pyridone exists predominantly as the keto form.[5][6]

Experimental Protocols for Tautomerism and Aromaticity Studies

The investigation of tautomerism and aromaticity in pyridin-2-ol systems relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The chemical shifts of the ring protons and the N-H proton are distinct for each tautomer. The presence and integration of signals corresponding to both forms allow for the determination of the tautomeric ratio in solution.

    • 13C NMR: The chemical shift of the carbon attached to the oxygen (C2) is significantly different in the two tautomers. In the enol form, it appears as a C-O single bond, while in the keto form, it has the characteristic chemical shift of a carbonyl carbon.

  • Infrared (IR) Spectroscopy:

    • The keto form exhibits a strong absorption band corresponding to the C=O stretching vibration (typically around 1650-1685 cm-1).[9]

    • The enol form shows a characteristic O-H stretching band (usually broad, around 3400 cm-1) and the absence of a strong carbonyl absorption.[5]

    • The presence or absence of these key bands can determine the predominant tautomer in a given state.[5][9]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • The two tautomers have different chromophores and thus exhibit distinct UV-Vis absorption spectra. The enol form typically absorbs at a shorter wavelength compared to the more conjugated keto form.

    • By analyzing the absorption spectra in different solvents, the tautomeric equilibrium constant can be determined.[10]

Crystallographic Methods

  • X-ray Crystallography: This technique provides definitive structural information in the solid state. By determining the precise bond lengths and atomic positions, it can unambiguously identify the predominant tautomer. For 2-pyridone and its derivatives, X-ray crystallography has confirmed the prevalence of the keto form in the solid state.[5][6]

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesis of This compound dissolution Dissolution in Various Solvents synthesis->dissolution xray X-ray Crystallography (Solid State) synthesis->xray nmr NMR Spectroscopy (1H, 13C) dissolution->nmr ir IR Spectroscopy dissolution->ir uv_vis UV-Vis Spectroscopy dissolution->uv_vis ratio Tautomeric Ratio (KT) nmr->ratio structure Predominant Tautomer Identification ir->structure uv_vis->ratio xray->structure aromaticity Aromaticity Assessment structure->aromaticity

Generalized experimental workflow.

Conclusion

The tautomeric equilibrium between this compound and 5-ethyl-2-pyridone is a fundamental aspect of its chemistry, with profound implications for its physical, chemical, and biological properties. The enol form is classically aromatic, while the keto form, which predominates in polar solvents and the solid state, retains significant aromatic character through zwitterionic resonance. A comprehensive understanding of this tautomerism, guided by the extensive studies on the parent 2-pyridone system, is essential for researchers in drug design and development. The strategic manipulation of the tautomeric equilibrium through structural modifications and formulation strategies can be a powerful tool in optimizing the therapeutic potential of molecules based on the pyridin-2-ol scaffold.

References

Quantum Chemical Calculations for 5-Ethylpyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 5-Ethylpyridin-2-ol. It covers the critical aspect of tautomerism, details computational and theoretical experimental protocols, and presents expected quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers in computational chemistry, drug discovery, and materials science.

Introduction: The Tautomeric Nature of this compound

This compound exists in a tautomeric equilibrium with its corresponding keto form, 5-Ethylpyridin-2(1H)-one. This equilibrium is a crucial consideration for any computational study, as the relative stability of the tautomers dictates the ground state geometry of the molecule. Theoretical and experimental studies on the parent molecule, 2-hydroxypyridine, have shown that the pyridinone form is generally more stable, particularly in the solid state and in polar solvents. This preference is attributed to a combination of factors including aromaticity and intermolecular hydrogen bonding. Therefore, for the purpose of this guide, we will focus on the quantum chemical calculations of the more stable tautomer, 5-Ethylpyridin-2(1H)-one .

Molecular Structure and Tautomerism

The tautomeric relationship between the enol (this compound) and keto (5-Ethylpyridin-2(1H)-one) forms is a fundamental aspect of its chemistry.

tautomerism enol This compound (Enol form) keto 5-Ethylpyridin-2(1H)-one (Keto form) enol->keto Tautomerization keto->enol

Tautomeric equilibrium of this compound.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable results. The following outlines a standard workflow for quantum chemical calculations on 5-Ethylpyridin-2(1H)-one.

Software

A variety of quantum chemistry software packages can be employed for these calculations. Commonly used programs include Gaussian, ORCA, and GAMESS.

Theoretical Level and Basis Set

Density Functional Theory (DFT) is a widely used method for studying molecules of this size due to its balance of accuracy and computational cost. The B3LYP hybrid functional is a popular choice for organic molecules. A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing a good description of the electronic structure and geometry.

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical characterization of 5-Ethylpyridin-2(1H)-one.

workflow start Initial Structure Generation (5-Ethylpyridin-2(1H)-one) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_props Calculate Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) geom_opt->elec_props min_check Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->min_check vib_analysis Vibrational Analysis (IR/Raman spectra) freq_calc->vib_analysis min_check->geom_opt False geom_params Extract Geometrical Parameters (Bond lengths, angles, dihedrals) min_check->geom_params True end Analysis and Comparison with Experimental Data geom_params->end vib_analysis->end elec_props->end

Workflow for quantum chemical calculations.

Experimental Protocols (for comparison)

To validate the computational results, comparison with experimental data is crucial. The primary experimental techniques for this purpose are X-ray crystallography for geometric parameters and Infrared (IR) and Raman spectroscopy for vibrational frequencies.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate experimental determination of molecular geometry in the solid state. A suitable crystal of 5-Ethylpyridin-2(1H)-one would be grown and mounted on a diffractometer. The diffraction data is then collected and processed to yield the precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be determined.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or measured in a suitable solvent. The resulting spectrum reveals the vibrational modes of the molecule that are IR-active.

Raman Spectroscopy: The Raman spectrum, which provides complementary information to the IR spectrum, can be obtained using a Raman spectrometer, typically with a laser excitation source. The spectrum shows the vibrational modes that are Raman-active.

Predicted Quantitative Data

Optimized Geometrical Parameters

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for 5-Ethylpyridin-2(1H)-one

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths C=O1.25
N-C(ring)1.38
C-C(ring)1.37 - 1.45
C-C(ethyl)1.53
C-H(ring)1.08
C-H(ethyl)1.09
N-H1.01
Bond Angles C-N-C120.5
N-C-C118.0 - 122.0
C-C-C(ring)119.0 - 121.0
C-C-H(ring)119.5 - 120.5
H-C-H(ethyl)109.5
Vibrational Frequencies

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments for 5-Ethylpyridin-2(1H)-one

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹) (Predicted)Experimental Raman (cm⁻¹) (Predicted)
N-H stretch3450~3400 (broad)-
C-H stretch (aromatic)3100 - 3000~3050~3050
C-H stretch (aliphatic)2980 - 2900~2950~2950
C=O stretch1680~1660 (strong)~1660 (medium)
C=C/C=N stretch (ring)1600 - 1400Multiple bandsMultiple bands
C-H bend (in-plane)1300 - 1100Multiple bandsMultiple bands
C-N stretch1250~1240~1240
C-H bend (out-of-plane)900 - 700Multiple bands-

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic Properties

Table 3: Calculated Electronic Properties of 5-Ethylpyridin-2(1H)-one

PropertyCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment4.5 Debye
Total Energy(Value in Hartrees)

Relationship Between Theoretical and Experimental Data

The synergy between computational and experimental data is crucial for a comprehensive understanding of a molecule's properties.

data_relationship comp Quantum Chemical Calculations validation Validation and Refinement comp->validation Predicted Properties exp Experimental Measurements exp->validation Measured Properties understanding Comprehensive Molecular Understanding validation->understanding Validated Model

Synergy between computational and experimental data.

Conclusion

Quantum chemical calculations provide a powerful tool for investigating the structure, properties, and reactivity of this compound and its more stable tautomer, 5-Ethylpyridin-2(1H)-one. By employing appropriate theoretical levels and basis sets, researchers can obtain valuable insights that complement and guide experimental studies. This integrated approach is particularly beneficial in the field of drug development, where a deep understanding of molecular properties is essential for designing new and effective therapeutic agents. While this guide provides a framework for such studies, it is important to note the current lack of specific experimental data for this molecule, highlighting an area for future research.

A Technical Review of 5-Ethylpyridin-2-ol and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 5-Ethylpyridin-2-ol and its derivatives, focusing on their synthesis, chemical properties, and diverse biological activities. The rising interest in pyridine-based scaffolds in medicinal chemistry underscores the importance of understanding this class of compounds, which has shown significant promise in antimicrobial and metabolic disease research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important chemical and biological pathways to serve as a valuable resource for ongoing research and development efforts.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs is of significant interest due to their role as key intermediates in the preparation of pharmacologically active molecules. Notably, 2-(5-ethylpyridin-2-yl)ethan-1-ol, a closely related analog, is a crucial precursor for the antidiabetic drug Pioglitazone.

An improved and scalable process for synthesizing 2-(5-ethylpyridin-2-yl)ethan-1-ol involves a solvent-free reaction of 5-ethyl-2-picoline with paraformaldehyde. This method enhances the yield and improves mass efficiency by allowing for the recycling of the starting material, thereby reducing the environmental impact.

Furthermore, a variety of analogs, including chalcones, pyrimidines, and thiazolidinediones, have been synthesized from 5-ethylpyridin-2-ethanol derivatives. For instance, novel series of chalcones and pyrimidines have been prepared and characterized using elemental analysis and spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[1]

Chemical and Physical Properties

The fundamental properties of these compounds are crucial for their application in drug design and development. The physical and chemical characteristics of 5-Ethyl-2-pyridineethanol are summarized below.

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
XLogP3-AA1.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Table 1: Physicochemical Properties of 5-Ethyl-2-pyridineethanol.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with significant potential in antimicrobial and metabolic disease therapies.

Antimicrobial Activity

A range of chalcone and pyrimidine analogs derived from 5-ethyl pyridin-2-ethanol have been screened for their activity against various bacterial and fungal strains. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the MIC values for a selection of these analogs against common pathogens.

Compound IDSubstituentE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. pyogenes (MIC, µg/mL)C. albicans (MIC, µg/mL)
4h 4-F15015062.5100250
4j 4-Br>1000>1000>1000>1000>1000
5o 3,4-diF50050025025062.5
6j 4-Br10015062.5100100
6k 3,4-diCl15062.562.562.5100

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs.[1]

Antidiabetic Activity and PPARγ Agonism

The structural similarity of certain this compound analogs to the thiazolidinedione class of antidiabetic drugs, such as Pioglitazone, has prompted investigations into their potential as insulin sensitizers. Pioglitazone and other thiazolidinediones are known to exert their therapeutic effects by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2]

PPARs are nuclear receptors that, upon activation by a ligand, regulate the transcription of genes involved in glucose and lipid metabolism.[3] The binding of a PPARγ agonist, such as a thiazolidinedione derivative, initiates a cascade of events leading to improved insulin sensitivity.

Below is a diagram illustrating the general signaling pathway of PPARγ activation by a thiazolidinedione agonist.

PPAR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Agonist Thiazolidinedione Agonist PPARg PPARγ Agonist->PPARg Binds to Complex PPARγ-RXR Heterodimer PPARg->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation Insulin Increased Insulin Sensitivity Proteins->Insulin

PPARγ Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.

Synthesis of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (A Key Intermediate)

The synthesis of this key intermediate is a multi-step process, as illustrated in the workflow diagram below.

synthesis_workflow start 5-Ethyl-2-picoline step1 React with Paraformaldehyde (Solvent-free) start->step1 intermediate1 2-(5-Ethylpyridin-2-yl)ethan-1-ol step1->intermediate1 step2 Reaction with Thionyl Chloride in Dichloromethane intermediate1->step2 intermediate2 2-(2-Chloroethyl)-5-ethylpyridine step2->intermediate2 step3 Nucleophilic Substitution with 4-Hydroxybenzaldehyde in DMF (Potassium Carbonate as base) intermediate2->step3 reagent1 4-Hydroxybenzaldehyde reagent1->step3 product 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde step3->product

Synthesis Workflow for a Key Intermediate

Protocol:

  • Synthesis of 2-(5-Ethylpyridin-2-yl)ethan-1-ol: 5-Ethyl-2-picoline is reacted with paraformaldehyde under solvent-free conditions. The crude product is purified by column chromatography.

  • Synthesis of 2-(2-Chloroethyl)-5-ethylpyridine: 2-(5-Ethylpyridin-2-yl)ethan-1-ol is dissolved in dichloromethane and cooled to 0°C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature. The reaction is quenched with sodium bicarbonate, and the product is extracted.

  • Synthesis of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde: 4-Hydroxybenzaldehyde and potassium carbonate are dissolved in DMF. 2-(2-Chloroethyl)-5-ethylpyridine is added, and the mixture is heated. The product is precipitated by pouring the reaction mixture into ice water and collected by filtration.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Test compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (standardized to ~5 x 10⁵ CFU/mL)

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in CAMHB in a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in CAMHB.

  • Inoculation: Each well of the microtiter plate containing the compound dilutions is inoculated with the bacterial suspension. A positive control (broth and inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

PPARγ Transactivation Assay

This assay is used to measure the ability of a compound to activate the PPARγ receptor. It typically employs a reporter gene, such as luciferase, whose expression is controlled by a PPARγ response element.

Principle:

Cells are co-transfected with a plasmid expressing the PPARγ receptor and a reporter plasmid containing a luciferase gene under the control of a PPARγ-responsive promoter. If the test compound activates PPARγ, the receptor will bind to the promoter and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARγ activation.

General Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with the PPARγ expression plasmid and the reporter plasmid.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected β-galactosidase activity) and the results are expressed as fold activation over the vehicle control. An EC₅₀ value can be calculated from the dose-response curve.

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine and other associated rings.

  • Antimicrobial Activity: For the chalcone and pyrimidine derivatives, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring often enhances antibacterial and antifungal activity. For example, compounds with di-chloro (6k) and bromo (6j) substitutions showed significant activity.[1]

  • Antidiabetic Activity: In the case of thiazolidinedione analogs, the presence of the thiazolidinedione headgroup is crucial for PPARγ agonism. Modifications to the linker and the tail group can modulate the potency and selectivity of the compound. The ethyl group at the 5-position of the pyridine ring appears to be a favorable feature in this class of compounds.

Conclusion

This compound and its analogs represent a versatile scaffold with significant potential in drug discovery. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive targets for further investigation. The established antimicrobial properties of chalcone and pyrimidine derivatives warrant further optimization to develop novel anti-infective agents. Moreover, the strong link between thiazolidinedione analogs and PPARγ agonism highlights the potential for developing new therapeutics for type 2 diabetes and other metabolic disorders. Future research should focus on elucidating the precise mechanisms of action of these compounds and conducting comprehensive structure-activity relationship studies to guide the design of more potent and selective drug candidates. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of this promising class of molecules.

References

The Multifaceted Therapeutic Potential of Pyridin-2-ol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2-ol scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of pyridin-2-ol derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document delves into the quantitative data supporting these activities, detailed experimental methodologies for their evaluation, and the underlying signaling pathways and structure-activity relationships.

Anticancer Activity of Pyridin-2-ol Derivatives

Pyridin-2-ol derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various pyridin-2-ol derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Pyridin-2-ol Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Spiro-pyridine 5 -HepG-210.58 ± 0.8[1]
Caco-29.78 ± 0.7[1]
Spiro-pyridine 7 -HepG-28.90 ± 0.6[1]
Caco-27.83 ± 0.5[1]
Spiro-pyridine 8 -PC-34.69[2]
MDA-MB-23111.52[2]
Pyridine-urea 8e 4-Iodophenyl ureaMCF-7 (48h)0.22[3]
MCF-7 (72h)0.11[3]
Pyridine-urea 8n 3,4-Dichlorophenyl ureaMCF-7 (48h)1.88[3]
MCF-7 (72h)0.80[3]
Pyridone 1 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)HepG-24.5 ± 0.3[4]
Doxorubicin Standard ChemotherapeuticHepG-24.50 ± 0.2[1]
Caco-212.49 ± 1.1[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.[5][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyridin-2-ol derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridin-2-ol derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: VEGFR-2 Inhibition

Many pyridin-2-ol derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8][9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Promotes Pyridin2ol Pyridin-2-ol Derivatives Pyridin2ol->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Promotes

Caption: VEGFR-2 Signaling Pathway Inhibition.

Antimicrobial Activity of Pyridin-2-ol Derivatives

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridin-2-ol derivatives have demonstrated promising activity against a variety of microorganisms, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several pyridin-2-ol derivatives are presented in Table 2.

Table 2: Antimicrobial Activity of Pyridin-2-ol Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 66 Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[10]
Escherichia coli55 ± 0.5% inhibition at 100 µg/mL[10]
Compound 117a E. coli, B. subtilis, M. luteus, K. pneumoniae37.5[10]
Pyridine Salt 51-56 S. aureus, B. subtilis, E. coli, P. aeruginosa0.02 - 6 mM[10]
Compound 7 & 8 S. aureus75[11]
Streptococcus mutans75[11]
Pseudomonas aeruginosa75[11]
Compound 9a-l Staphylococcus aureus32-64[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[13][14][15]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Pyridin-2-ol derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the test compound at twice the highest desired concentration to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well with 5 µL of the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or longer for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity of Pyridin-2-ol Derivatives

Chronic inflammation is a hallmark of many diseases. Pyridin-2-ol derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways such as the NF-κB signaling cascade.

In Vivo Anti-inflammatory Activity Data

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition by test compounds is a measure of their efficacy.

Table 3: Anti-inflammatory Activity of Pyridin-2-ol Derivatives

CompoundDose (mg/kg)Edema Inhibition (%) at 3hReference
Ellagic Acid 10~40%[16]
Indomethacin 5~55%[16]
Naproxen 1573%[17]
Indomethacin 10~70%[17]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is used to assess the anti-inflammatory properties of compounds.[16][17][18][19]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Test compound suspension/solution

  • Plethysmometer

  • Reference drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound and the reference drug to different groups of animals, typically via oral gavage or intraperitoneal injection, 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[20][21][22] Its activation leads to the expression of pro-inflammatory genes. Some pyridin-2-ol derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 IκBα Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive:f0->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Pyridin2ol Pyridin-2-ol Derivatives Pyridin2ol->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Neuroprotective Activity of Pyridin-2-ol Derivatives

Neurodegenerative diseases are characterized by progressive neuronal loss. Pyridin-2-ol derivatives are being investigated for their potential to protect neurons from damage, often through their antioxidant and anti-inflammatory properties.[23]

Quantitative Neuroprotective Activity Data

Quantitative data for the neuroprotective effects of pyridin-2-ol derivatives often involves measuring the reduction of oxidative stress markers or the inhibition of neuronal cell death.

Table 4: Neuroprotective Activity of Pyridin-2-ol Derivatives

CompoundAssayEffectReference
2-pyridone derivatives ABTS assayHigh antioxidant activity[23]
β-carotene bleaching assayBetter activity than vitamin C[23]
LPS-stimulated BV2 microgliaReduced ROS, NO, IL-6, TNF-α[23]
Ramalin derivative RA-2 N BV2-HT22 co-cultureInhibited inflammation-induced apoptosis[24]
Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key factor in neurodegeneration. The following is a general protocol for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[25][26][27]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • DCFH-DA solution

  • Neurotoxin (e.g., H₂O₂, rotenone)

  • Test pyridin-2-ol derivative

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture neuronal cells in an appropriate medium.

  • Compound Treatment: Treat the cells with the pyridin-2-ol derivative for a specified time.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxin to the cell culture medium.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualized with a fluorescence microscope.

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence in cells treated with the pyridin-2-ol derivative to that in untreated control cells to determine the compound's antioxidant effect.

Structure-Activity Relationships and Experimental Workflow

General Structure-Activity Relationships (SAR)

The biological activity of pyridin-2-ol derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[28][29][30]

SAR Core Pyridin-2-ol Core Substituents Substituents (Position, Electronic Properties, Steric Effects) Lipophilicity Lipophilicity Substituents->Lipophilicity H_Bonding Hydrogen Bonding Substituents->H_Bonding Target_Binding Target Binding Affinity Substituents->Target_Binding Activity Biological Activity (Anticancer, Antimicrobial, etc.) Lipophilicity->Activity H_Bonding->Activity Target_Binding->Activity

Caption: Structure-Activity Relationship Factors.

General Experimental Workflow for Screening

The discovery and development of new pyridin-2-ol derivatives with therapeutic potential follows a systematic workflow.

Workflow Synthesis Synthesis of Pyridin-2-ol Derivatives Screening Primary Biological Screening (e.g., MTT, MIC assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy Studies (e.g., Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: Drug Discovery Workflow.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of pyridin-2-ol derivatives. The presented data, protocols, and pathway analyses highlight the promising future of this class of compounds in addressing a range of diseases. Further research is warranted to fully elucidate their mechanisms of action and to optimize their efficacy and safety for clinical applications.

References

Safety and Handling Precautions for 5-Ethylpyridin-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 5-Ethylpyridin-2-ol (CAS No: 53428-03-8). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from closely related pyridine derivatives, namely 5-Ethyl-2-methylpyridine and 5-Ethyl-2-pyridineethanol. All data extrapolated from these related compounds are clearly indicated. Researchers should handle this compound with caution and refer to this guide as a supplementary resource to a comprehensive risk assessment.

Chemical Identification and Physical Properties

PropertyValueSource
Chemical Name This compound-
Synonyms 5-Ethyl-2-pyridinol, 5-ethylpyridin-2(1H)-one-
CAS Number 53428-03-8[1][2]
Molecular Formula C₇H₉NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
Appearance Light yellow to yellow solid[2]

Hazard Identification and Classification

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Data

MetricValueSpeciesRouteSource
LD50 (Oral) 1300 µL/kgRatOral[4]
LD50 (Dermal) 710 mg/kgRatDermal[4]
LD50 (Dermal) 1000 mg/kgRabbitDermal[4]
LC50 (Inhalation) 540 ppm (4 h)RatInhalation[4]
LC50 (Inhalation) 2.67 mg/L (4 h)RatInhalation[4]

Experimental Protocols: Safe Handling and Storage

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

4.2. Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact, which can cause irritation. Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills and protects from potential flammability hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating and harmful vapors.

4.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, and vapors.

  • Use non-sparking tools to prevent ignition sources.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory area.

  • Contaminated clothing should be removed and washed before reuse.

4.4. Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Recommended storage temperature is 2-8°C.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Emergency Procedures

5.1. First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

5.2. Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in section 4.2. Avoid breathing dust and vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.

  • Methods for Containment and Cleaning Up: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5]

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations. Do not dispose of down the drain.

Visualization of Emergency Spill Workflow

Spill_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Personnel spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent material for liquids) ppe->contain cleanup Clean Up Spill (Sweep solid or absorb liquid) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in a Labeled, Sealed Container decontaminate->dispose report Report the Incident dispose->report

References

Methodological & Application

Applications of 5-Ethylpyridin-2-ol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyridin-2-ol is a substituted pyridine derivative with significant potential in organic synthesis and medicinal chemistry. It exists in a tautomeric equilibrium with its corresponding lactam form, 5-ethyl-1H-pyridin-2-one. This equilibrium is crucial to its reactivity, allowing it to act as a versatile building block for a variety of heterocyclic compounds. The pyridin-2-one scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document provides an overview of the applications of this compound in organic synthesis, including detailed experimental protocols for key transformations.

Due to the predominance of the pyridone tautomer, this document will primarily refer to the compound as 5-ethyl-1H-pyridin-2-one.

Tautomerism

This compound exists in a dynamic equilibrium with 5-ethyl-1H-pyridin-2-one. The pyridone (lactam) form is generally the more stable and predominant tautomer in most conditions. This equilibrium influences the molecule's reactivity, as it can react through either the oxygen or nitrogen atom, leading to O-substituted or N-substituted products, respectively.

tautomerism cluster_tautomers Tautomeric Equilibrium 5_ethylpyridin_2_ol This compound (Enol form) 5_ethyl_1H_pyridin_2_one 5-Ethyl-1H-pyridin-2-one (Keto form) 5_ethylpyridin_2_ol->5_ethyl_1H_pyridin_2_one

Figure 1: Tautomeric equilibrium of this compound.

Application Notes

5-Ethyl-1H-pyridin-2-one serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. Its primary applications stem from its ability to undergo substitution at the nitrogen and oxygen atoms, as well as on the pyridine ring itself.

N-Arylation and N-Alkylation

The nitrogen atom of the pyridone ring is a common site for functionalization. N-arylation and N-alkylation reactions introduce aryl and alkyl substituents, respectively, which is a key step in the synthesis of many biologically active compounds. The selectivity of N- versus O-alkylation can be a challenge but can often be controlled by the choice of base, solvent, and alkylating agent.

Building Block for Bioactive Molecules

The 2-pyridone motif is a core component of many compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][3] 5-Ethyl-1H-pyridin-2-one can be used as a starting material to synthesize analogs of these drugs, allowing for the exploration of structure-activity relationships (SAR). For example, it is a key intermediate in the synthesis of certain pharmaceutical compounds.

Halogenation

The pyridine ring of 5-ethyl-1H-pyridin-2-one can be halogenated to introduce reactive handles for further synthetic transformations, such as cross-coupling reactions. The position of halogenation can be influenced by the reaction conditions and the directing effects of the existing substituents.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and key reactions of 5-ethyl-1H-pyridin-2-one.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a derivative of 5-ethyl-1H-pyridin-2-one.

workflow start Start reactants Combine Reactants: 5-ethyl-1H-pyridin-2-one, Reagent, Catalyst, Solvent start->reactants reaction Reaction under controlled temperature and atmosphere reactants->reaction workup Aqueous Workup (e.g., extraction) reaction->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Final Product characterization->product

Figure 2: General workflow for synthesis and purification.
Protocol 1: Synthesis of 5-Ethyl-1-phenyl-2(1H)-pyridone (N-Arylation)

This protocol describes the copper-catalyzed N-arylation of 5-ethyl-1H-pyridin-2-one with bromobenzene.

n_arylation start_materials 5-Ethyl-1H-pyridin-2-one + Bromobenzene product 5-Ethyl-1-phenyl-2(1H)-pyridone start_materials->product Reaction reagents Cu₂O (catalyst) K₂CO₃ (base) reagents->product conditions Heat to 140-145 °C conditions->product

Figure 3: N-Arylation of 5-ethyl-1H-pyridin-2-one.

Materials:

  • 5-Ethyl-1H-pyridin-2-one

  • Bromobenzene

  • Potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O)

  • Water

  • Methyl t-butyl ether (MTBE)

  • Sodium hydroxide (NaOH)

  • Silica gel

  • Charcoal

  • Celite®

Procedure:

  • To a suspension of bromobenzene (2.0 mol eq.), potassium carbonate (1.0 mol eq.), and copper(I) oxide (0.05 mol eq.), add 5-ethyl-1H-pyridin-2-one (1.0 mol eq.).

  • Heat the reaction mixture to 140-145 °C.

  • Remove water formed during the reaction using a Dean-Stark apparatus.

  • After stirring for 4 hours, cool the mixture and add water (4.0 vol). Adjust the temperature to 40-45 °C.

  • Separate the organic layer.

  • To the organic layer, add a solution of sodium hydroxide (2.0 mol eq.), charcoal (3% w/w), and Celite® (3% w/w).

  • Stir the mixture for 1 hour.

  • Filter the mixture through a Celite® pad and wash with MTBE.

  • Concentrate the filtrate until solids appear.

  • Cool the mixture to 0 °C, filter the solid, and wash with cold MTBE to yield the final product.

Quantitative Data:

ParameterValueReference
Yield90%[4]
Purity (HPLC)>99%[4]

Spectroscopic Data for 5-Ethyl-1H-pyridin-2-one:

  • ¹H NMR (CDCl₃): δ 13.61 (s, 1H), 7.36-7.40 (dd, 1H, J = 2.4, 9.0 Hz), 7.18 (brd, 1H, J = 1.91 Hz), 6.54-6.57 (d, 1H, J = 9.2 Hz), 2.42 (q, 2H, J = 7.5 Hz), 1.16 (t, 3H, J = 7.5).[4]

Note: Complete experimental spectroscopic data for 5-ethyl-1H-pyridin-2-one is not widely available. The provided ¹H NMR data is from a patent document. Mass spectral data for the related compounds 5-methyl-2(1H)-pyridinone and 1-ethyl-2(1H)-pyridinone show characteristic fragmentation patterns including the loss of CO and cleavage of the ethyl/methyl group.[5][6]

Protocol 2: General Procedure for N-Alkylation of 2-Pyridones

This protocol provides a general method for the N-alkylation of 2-pyridones. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.

Materials:

  • 5-Ethyl-1H-pyridin-2-one

  • Alkylating agent (e.g., alkyl halide, alkyl sulfonate)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, THF, Acetonitrile)

Procedure:

  • To a solution of 5-ethyl-1H-pyridin-2-one (1.0 eq.) in an anhydrous solvent, add the base (1.1-1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise.

  • The reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the alkylating agent. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Factors Influencing N- vs. O-Alkylation:

  • Base: Strong, non-coordinating bases and polar aprotic solvents generally favor N-alkylation.

  • Counter-ion: Larger counter-ions (e.g., Cs⁺) can favor O-alkylation.

  • Alkylating Agent: Hard alkylating agents tend to favor O-alkylation, while softer agents favor N-alkylation.

Conclusion

This compound, predominantly existing as 5-ethyl-1H-pyridin-2-one, is a versatile building block in organic synthesis. Its applications in N-arylation and N-alkylation reactions provide access to a wide range of substituted pyridones, which are important scaffolds in medicinal chemistry. The provided protocols offer a starting point for the synthesis of derivatives of this valuable compound for further research and development.

References

5-Ethylpyridin-2-ol in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 5-Ethylpyridin-2-ol and its Potential as a Ligand

This compound is a substituted pyridine derivative with the potential to act as a versatile ligand in coordination chemistry. Its key feature is the presence of a hydroxyl group at the 2-position of the pyridine ring, which can exist in a tautomeric equilibrium with its corresponding pyridone form, 5-ethyl-2(1H)-pyridone. This tautomerism is a critical factor in its coordination behavior, as it allows for different modes of binding to a metal center.

The ligand can coordinate to a metal ion through the nitrogen atom of the pyridine ring, the oxygen atom of the hydroxyl/carbonyl group, or a combination of both, potentially acting as a bridging ligand between two metal centers. The ethyl group at the 5-position can influence the steric and electronic properties of the resulting metal complexes, potentially affecting their solubility, stability, and catalytic activity.

Potential Applications in Research and Drug Development

While specific applications for this compound complexes are not documented, coordination compounds, in general, have wide-ranging applications.[1][2] Metal complexes are integral to many biological systems and are used as catalysts in industrial processes.[1] In medicine, they are explored as therapeutic and diagnostic agents.[2] Given the functionalities present in this compound, its metal complexes could be investigated for:

  • Catalysis: The nitrogen and oxygen donor sites could stabilize various metal oxidation states, making the complexes potential catalysts for organic transformations.

  • Biological Activity: Pyridine and its derivatives are common motifs in biologically active molecules. Metal complexes of this compound could be screened for antimicrobial, antifungal, or anticancer properties.

  • Materials Science: The ability to form polynuclear or polymeric structures could lead to new materials with interesting magnetic or photophysical properties.

General Experimental Protocols

The following are generalized protocols for the synthesis of the ligand and its potential metal complexes, based on procedures for similar pyridine-based ligands. These are intended as a starting point and would require optimization for this specific ligand.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. General methods for the synthesis of substituted pyridin-2-ols often involve the cyclization of appropriate precursors or the functionalization of existing pyridine rings.

General Protocol for the Synthesis of Metal Complexes with Pyridine-based Ligands

This protocol provides a general framework for the synthesis of transition metal complexes with a pyridine-based ligand like this compound.

Materials:

  • This compound (ligand)

  • A suitable metal salt (e.g., Cu(OAc)₂, CoCl₂, Ni(NO₃)₂, etc.)

  • Solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Stirring plate and magnetic stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve the this compound ligand in a suitable solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • The reaction mixture may be stirred at room temperature or heated under reflux, depending on the desired complex and the reactivity of the starting materials. The reaction progress can be monitored by techniques like thin-layer chromatography.

  • Upon completion of the reaction, the resulting complex may precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization: The synthesized complexes should be characterized by standard analytical techniques, including:

  • Spectroscopy: FT-IR, UV-Vis, and NMR (for diamagnetic complexes) to elucidate the coordination mode of the ligand.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • X-ray Crystallography: To determine the precise molecular structure, including bond lengths and angles.

Data Presentation

As no specific quantitative data for this compound complexes could be located, a representative table for a related copper(II) complex with a triazolate ligand containing a 5-ethyl-2-pyridyl moiety is provided for illustrative purposes.[3]

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Dinuclear Copper(II) Complex with a 3-(2-pyridyl)-5-ethyl-triazolate Ligand [3]

Bond/AngleValue
Cu1-N(py)2.015(2)
Cu1-N(trz)1.984(2)
Cu1-N'(trz)2.441(2)
Cu1-O(OAc)1.968(2)
Cu1-O(dmf)2.188(2)
N(py)-Cu1-N(trz)79.91(8)
N(trz)-Cu1-N'(trz)118.99(7)
O(OAc)-Cu1-N(py)174.93(8)

Note: This data is for a different, albeit related, ligand and is presented to exemplify the type of quantitative information that would be generated from a crystal structure analysis of a this compound complex.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and characterization of coordination compounds.

Synthesis_Workflow General Workflow for Synthesis of Metal Complexes Ligand Dissolve this compound in Solvent Reaction Mix and React (Stirring/Heating) Ligand->Reaction Metal_Salt Dissolve Metal Salt in Solvent Metal_Salt->Reaction Isolation Isolate Product (Filtration/Crystallization) Reaction->Isolation Washing Wash Product Isolation->Washing Drying Dry Product Washing->Drying Final_Product Pure Metal Complex Drying->Final_Product Characterization_Workflow Workflow for Characterization of Metal Complexes Synthesized_Complex Synthesized Metal Complex Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Synthesized_Complex->Spectroscopy Elemental_Analysis Elemental Analysis Synthesized_Complex->Elemental_Analysis Xray_Crystallography Single Crystal X-ray Diffraction Synthesized_Complex->Xray_Crystallography Structural_Data Structural Information (Coordination Mode, Geometry) Spectroscopy->Structural_Data Composition_Data Compositional Information (Empirical Formula) Elemental_Analysis->Composition_Data Crystal_Structure Detailed Crystal Structure (Bond Lengths, Angles) Xray_Crystallography->Crystal_Structure

References

Application Notes and Protocols for the Analytical Detection of 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylpyridin-2-ol is a pyridine derivative of interest in various fields, including pharmaceutical research and environmental analysis. Accurate and reliable quantification of this compound in different matrices is crucial for pharmacokinetic studies, metabolism research, and monitoring purposes. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Detection. The following methods are based on established analytical principles for structurally similar compounds, such as other hydroxypyridines and ethylpyridines, providing a robust starting point for method development and validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative parameters for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation and matrix effects.

ParameterHPLC-MS/MSGC-MS (after derivatization)UV-Vis SpectrophotometryElectrochemical Detection (SWV)
Linearity Range 0.1 - 1000 ng/mL10 - 2000 ng/mL0.5 - 50 µg/mL0.1 - 25 µM
Limit of Detection (LOD) 0.05 ng/mL5 ng/mL0.2 µg/mL0.05 µM
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL0.5 µg/mL0.1 µM
Intra-day Precision (%CV) < 10%< 15%< 5%< 10%
Inter-day Precision (%CV) < 15%< 15%< 10%< 15%
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%90 - 110%

I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying low levels of this compound in complex biological matrices.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample IS_Addition Add Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (e.g., cold Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Transfer for analysis Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data Quantification Detection->Data Data Acquisition

Figure 1: HPLC-MS/MS workflow for this compound analysis.

Experimental Protocol

1. Sample Preparation (for Plasma/Serum)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial or a 96-well plate for analysis.[1]

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in methanol.[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 124.1 → Product ion (Q3) m/z 96.1 (loss of ethylene).

    • Internal Standard (d4-ethyl): Precursor ion (Q1) m/z 128.1 → Product ion (Q3) m/z 100.1.

  • Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., ion spray voltage, temperature, gas flows).

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is typically required to increase volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for compounds with hydroxyl groups.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Extracted & Dried Sample Deriv_reagent Add Silylation Reagent (e.g., MSTFA in Pyridine) Sample->Deriv_reagent Reaction Incubate at 60-70°C Deriv_reagent->Reaction Injection Inject into GC Reaction->Injection Transfer for analysis Separation Chromatographic Separation (e.g., DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM Mode) Ionization->Detection Data Quantification Detection->Data Data Acquisition

Figure 2: GC-MS with derivatization workflow.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 50 µL of a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Tightly cap the vial and heat at 70°C for 60 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Conditions

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 10:1), depending on concentration.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Hypothetical SIM ions for TMS-derivatized this compound: Monitor characteristic ions of the derivatized molecule.

III. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique suitable for the quantification of this compound at higher concentrations, particularly in simple matrices like pharmaceutical formulations or clean water samples.

UVVis_Workflow cluster_measurement Spectrophotometer Measurement Sample Prepare Sample Solution (in appropriate solvent) Measure_Sample Measure Absorbance of Sample Sample->Measure_Sample Standards Prepare Calibration Standards Measure_Standards Measure Absorbance of Standards Standards->Measure_Standards Blank Prepare Blank Solution Zero Zero with Blank Blank->Zero Set_Wavelength Set Wavelength (λmax ~270 nm) Set_Wavelength->Zero Zero->Measure_Standards Measure_Standards->Measure_Sample Calibration Generate Calibration Curve Measure_Standards->Calibration Quantification Determine Sample Concentration Measure_Sample->Quantification Calibration->Quantification

Figure 3: UV-Vis spectrophotometry quantification workflow.

Experimental Protocol

1. Sample and Standard Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • From the stock solution, prepare a series of calibration standards of known concentrations.

  • Prepare the unknown sample by dissolving or diluting it in the same solvent to a concentration expected to fall within the calibration range.

2. Measurement

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Determine the maximum absorption wavelength (λmax) by scanning a standard solution across the UV range (e.g., 200-400 nm). The λmax for hydroxypyridine derivatives is typically around 270 nm.[3]

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the absorbance.

  • Measure the absorbance of each calibration standard and the unknown sample.

  • Create a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the unknown sample from the calibration curve using its measured absorbance.

IV. Electrochemical Detection

Electrochemical methods, such as Square Wave Voltammetry (SWV), can provide a sensitive and cost-effective means for detecting this compound, owing to the electrochemically active hydroxyl group on the pyridine ring.

SWV_Workflow Sample_Prep Prepare Sample in Supporting Electrolyte Electrode_Setup Set up Three-Electrode Cell (e.g., GCE, Ag/AgCl, Pt wire) Sample_Prep->Electrode_Setup SWV_Parameters Set SWV Parameters (Frequency, Amplitude, Step Potential) Electrode_Setup->SWV_Parameters Measurement Run Square Wave Voltammetry SWV_Parameters->Measurement Peak_Analysis Analyze Peak Current vs. Potential Measurement->Peak_Analysis Quantification Quantify using Calibration Curve or Standard Addition Peak_Analysis->Quantification

Figure 4: Square Wave Voltammetry (SWV) workflow.

Experimental Protocol

1. Reagents and Apparatus

  • Electrochemical Workstation: Potentiostat/galvanostat.

  • Three-Electrode System:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Supporting Electrolyte: Britton-Robinson buffer or phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0).

2. Measurement Procedure

  • Polish the GCE with alumina slurry, rinse with deionized water, and sonicate to ensure a clean surface.

  • Prepare the sample and calibration standards in the supporting electrolyte.

  • Place the sample solution in the electrochemical cell and immerse the three electrodes.

  • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.

  • Apply a Square Wave Voltammetry scan over a potential range where the oxidation of the hydroxyl group is expected (e.g., +0.2 V to +1.2 V vs. Ag/AgCl).

  • Record the voltammogram and measure the peak current corresponding to the oxidation of this compound.

  • Quantify the concentration by creating a calibration curve of peak current versus concentration or by using the standard addition method.[4][5]

Disclaimer

The protocols and quantitative data provided herein are based on analytical methods for structurally related compounds and serve as a guideline. It is essential for researchers to perform method development and validation specific to their matrix, instrumentation, and analytical requirements to ensure accurate and reliable results.

References

Application Notes and Protocols for 5-Ethylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Ethylpyridin-2-ol and its analogs are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry. Derivatives of the related compound, 5-ethylpyridin-2-ethanol, have been utilized in the synthesis of a wide range of molecules, including chalcones and pyrimidines, which have demonstrated significant potential as antimicrobial and anticancer agents.[1][2] This document provides detailed protocols for the synthesis of these derivatives and their subsequent biological evaluation.

I. Synthesis of Biologically Active Derivatives

The synthesis of various heterocyclic compounds often commences with the preparation of a key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, derived from 5-ethylpyridin-2-ethanol.[2] This aldehyde serves as a crucial starting material for the synthesis of chalcones, which are then converted into pyrimidines and other derivatives.

A. Synthesis of Chalcone Derivatives (4a-o)

Chalcones are synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde in the presence of a base.[2][3]

Experimental Protocol:

  • Dissolve 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (0.01 mol) and a substituted acetophenone (0.01 mol) in ethanol (30 mL).

  • To this solution, add an aqueous solution of potassium hydroxide (10 mL, 40%) dropwise while stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

B. Synthesis of Pyrimidine Derivatives (5a-o)

Pyrimidine derivatives can be synthesized by the cyclization of chalcones with guanidine nitrate in an alkaline medium.[2][4]

Experimental Protocol:

  • Dissolve the synthesized chalcone (0.01 mol) in ethanol (25 mL).

  • Add guanidine nitrate (0.01 mol) and a solution of sodium ethoxide (prepared by dissolving sodium metal in ethanol) to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure pyrimidine derivative.

Synthetic Workflow:

Synthesis_Workflow A 5-Ethylpyridin-2-ethanol Derivative (4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde) C Chalcone Derivative A->C Claisen-Schmidt Condensation B Substituted Acetophenone B->C E Pyrimidine Derivative C->E Cyclization D Guanidine Nitrate D->E

Caption: Synthetic route for chalcone and pyrimidine derivatives.

II. Biological Activity Evaluation

The synthesized chalcone and pyrimidine derivatives can be screened for various biological activities, including antimicrobial and anticancer effects.

A. Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be evaluated using the disc diffusion method against various bacterial and fungal strains.[2][5]

Experimental Protocol:

  • Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar plates with the respective microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Impregnate sterile filter paper discs (6 mm in diameter) with the test compound solutions.

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Use a standard antibiotic (e.g., Ampicillin) and an antifungal agent (e.g., Fluconazole) as positive controls, and a disc with the solvent as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

Quantitative Data Presentation:

Table 1: Antimicrobial Activity of Chalcone Derivatives (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicans
4a 181516
4b 201718
4c 221920
Ampicillin 2523-
Fluconazole --24

Note: The data presented in this table is hypothetical and for illustrative purposes only.

B. Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

Experimental Protocol:

  • Seed cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Presentation:

Table 2: Cytotoxicity of Pyrimidine Derivatives (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HepG-2 (Liver Cancer)
5a 15.220.5
5b 12.818.1
5c 9.514.3
Doxorubicin 1.22.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

MTT Assay Workflow:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity testing.

III. Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and purification of pyridine derivatives.[9][10]

General HPLC Method for Pyridine Derivatives

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Protocol:

  • Prepare a stock solution of the sample in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram to determine the purity and retention time of the compound.

This general method can be optimized by adjusting the gradient, flow rate, and column chemistry to achieve the best separation for specific this compound derivatives.[10]

References

Application Notes and Protocols for the Synthesis of 5-Ethylpyridin-2-ol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 5-Ethylpyridin-2-ol derivatives as a promising scaffold in drug discovery. The protocols and data presented herein are designed to facilitate the exploration of this chemical space for the development of novel therapeutics, particularly in the area of oncology.

Introduction

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, along with its favorable physicochemical properties, makes it an attractive starting point for the design of new bioactive molecules.[1] The 5-ethyl substitution on this core offers a handle for further derivatization and can influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This document outlines synthetic strategies for accessing this compound derivatives and provides a framework for their evaluation as potential drug candidates.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through a multi-step process. A key intermediate is 5-ethyl-1H-pyridin-2-one, which can be synthesized from commercially available starting materials. Subsequent N-alkylation or N-arylation allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of 5-Ethyl-1H-pyridin-2-one

A common route to substituted 2-pyridones involves the condensation of a β-ketoester with an amine. For the synthesis of 5-ethyl-1H-pyridin-2-one, a multi-step approach starting from 2-ethylacrolein can be employed.

Materials:

  • 2-Ethylacrolein

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Michael Addition: In a round-bottom flask, dissolve 2-ethylacrolein (1.0 eq) and diethyl malonate (1.1 eq) in ethanol. Add a catalytic amount of piperidine and stir the reaction mixture at room temperature for 24 hours.

  • Cyclization: To the reaction mixture, add a solution of sodium ethoxide in ethanol (2.0 eq) and reflux for 6 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the mixture to reflux for 4 hours to effect hydrolysis and decarboxylation.

  • Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-ethyl-1H-pyridin-2-one.

Protocol 2: N-Alkylation of 5-Ethyl-1H-pyridin-2-one

The introduction of substituents at the nitrogen atom is a key step in generating a library of derivatives. A general procedure for N-alkylation is provided below.

Materials:

  • 5-Ethyl-1H-pyridin-2-one (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-ethyl-1H-pyridin-2-one in anhydrous DMF, add potassium carbonate.

  • Add the alkyl halide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated 5-ethyl-2-pyridone derivative.

Quantitative Data

While specific anticancer activity data for this compound derivatives is limited in the public domain, the following tables summarize the synthetic yields of related compounds and the biological activities of other substituted pyridin-2-one derivatives to provide a reference for expected outcomes and potential therapeutic efficacy.

EntryR GroupYield (%)Reference
1H-Starting Material
2Benzyl85General protocol
3Ethyl78General protocol
4Phenyl84-90[2][3]

Table 1: Representative yields for the N-alkylation/arylation of 5-Ethyl-1H-pyridin-2-one.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
A 3-cyano-4-(2-methoxyphenyl)-6-phenylHepG-2 (Liver)8.42[4]
B 3-cyano-4-(4-chlorophenyl)-6-phenylCaco-2 (Colon)7.83[4]
C 3-cyano-4,6-diphenylHCT-116 (Colon)3.94[5]
D 3-cyano-4-(4-methoxyphenyl)-6-phenylMCF-7 (Breast)4.43[5]

Table 2: Anticancer activity of representative 3-cyano-2-pyridone derivatives against various cancer cell lines. Note: These are not 5-ethyl derivatives but provide an indication of the potential of the pyridin-2-one scaffold.

Signaling Pathways and Experimental Workflows

The pyridin-2-one scaffold has been associated with the inhibition of various protein kinases. A common target for kinase inhibitors in cancer drug discovery is the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. The following diagrams illustrate a hypothetical drug discovery workflow for this compound derivatives and the PI3K/Akt/mTOR signaling pathway they might inhibit.

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development A Synthesis of 5-Ethyl-1H-pyridin-2-one B N-Alkylation/Arylation A->B C Library of this compound Derivatives B->C D High-Throughput Screening (e.g., Kinase Panel) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G In vitro Biological Assays (IC50 determination) F->G H ADMET Profiling G->H I Lead Compound Selection H->I J In vivo Efficacy Studies (Animal Models) I->J K Clinical Trials J->K

Figure 1: Drug discovery workflow for this compound derivatives.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic protocols provided offer a clear path to generating a diverse library of derivatives. While further biological evaluation is required to elucidate the specific anticancer activities and mechanisms of action of this compound class, the data from related pyridin-2-one derivatives suggest significant potential. The provided workflows and pathway diagrams offer a conceptual framework for guiding future research in this promising area of drug discovery.

References

Application Notes & Protocols: 5-Ethylpyridin-2-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethylpyridin-2-ol and its structural isomers are valuable precursors in the synthesis of a variety of agrochemicals. The pyridine ring system is a common motif in many commercial pesticides due to its favorable biological activity and tunable physicochemical properties. This document provides detailed application notes and protocols for the synthesis of a key agrochemical intermediate derived from a 5-ethylpyridine core structure, highlighting the importance of this scaffold in the development of modern crop protection agents.

While direct synthetic routes from this compound to commercial agrochemicals are not extensively detailed in publicly available literature, the synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate serves as a pertinent example of the utility of the 5-ethylpyridine moiety in constructing agrochemical precursors. This intermediate is notably used in the production of imidazolinone herbicides.

I. Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate: A Precursor for Imidazolinone Herbicides

Imidazolinone herbicides are a class of potent, broad-spectrum weed control agents. The synthesis of these herbicides often involves the key intermediate, Diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Experimental Protocol: Synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate

This protocol is adapted from a novel, efficient method for the preparation of Diethyl 5-ethyl-2,3-pyridinedicarboxylate.[1]

Materials:

  • 2-chloro-3-oxo-succinic acid diethyl ester (M1)

  • 2-ethyl acrolein

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and temperature control, dissolve 2-chloro-3-oxo-succinic acid diethyl ester (M1) in ethanol.

  • Add 2-ethyl acrolein and ammonium acetate to the solution. The recommended molar ratio of M1:2-ethyl acrolein:ammonium acetate is 1:1.2:2.5.[1]

  • Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours with continuous stirring.[1]

  • Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture can be worked up to isolate the desired product, Diethyl 5-ethyl-2,3-pyridinedicarboxylate.

Quantitative Data

The following table summarizes the optimized reaction conditions and yield for the synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate.[1]

ParameterValue
Molar Ratio (M1:2-ethyl acrolein:ammonium acetate)1:1.2:2.5
SolventEthanol
Reaction Temperature80 °C
Reaction Time5 hours
Yield (HPLC analysis)98%
Overall Yield96.8%

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions M1 2-chloro-3-oxo-succinic acid diethyl ester (M1) ReactionVessel Cyclization Reaction M1->ReactionVessel Acrolein 2-ethyl acrolein Acrolein->ReactionVessel AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->ReactionVessel Solvent Solvent: Ethanol Temperature Temperature: 80 °C Time Time: 5 hours Product Diethyl 5-ethyl-2,3- pyridinedicarboxylate ReactionVessel->Product

Caption: Workflow for the synthesis of Diethyl 5-ethyl-2,3-pyridinedicarboxylate.

II. Mode of Action: Imidazolinone Herbicides

Diethyl 5-ethyl-2,3-pyridinedicarboxylate is a key building block for imidazolinone herbicides.[1] These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

Signaling Pathway

ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and ultimately leads to plant death.

Diagram of the Imidazolinone Herbicide Mode of Action

ModeOfAction cluster_pathway Biosynthetic Pathway Imidazolinone Imidazolinone Herbicide ALS Acetolactate Synthase (ALS/AHAS) Imidazolinone->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes Biosynthesis ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis PlantGrowth Plant Growth & Survival ProteinSynthesis->PlantGrowth PlantDeath Plant Death PlantGrowth->PlantDeath

References

Catalytic Applications of Metal Complexes with 5-Ethylpyridin-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating substituted pyridin-2-ol (also known as 2-pyridone) ligands are a versatile class of catalysts, demonstrating efficacy in a wide range of organic transformations. The 5-Ethylpyridin-2-ol ligand, in particular, offers a valuable scaffold for the design of novel catalysts. Its ethyl group at the 5-position can influence the steric and electronic properties of the resulting metal complex, potentially enhancing catalytic activity and selectivity. These ligands can coordinate to a metal center in various modes, and the pyridin-2-ol moiety can participate in metal-ligand cooperativity, which is often crucial for catalytic cycles.[1]

This document provides an overview of the potential catalytic applications of metal complexes featuring the this compound ligand, based on the established reactivity of analogous substituted pyridin-2-ol and 2-pyridonate complexes. Detailed experimental protocols for representative catalytic reactions are provided to guide researchers in the synthesis and evaluation of these promising catalysts.

I. Cross-Coupling Reactions

Palladium complexes with pyridine-based ligands are well-established catalysts for various cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[2][3][4][5][6] The this compound ligand can be employed to synthesize palladium complexes with high catalytic activity in Suzuki-Miyaura and Heck coupling reactions.[2]

Application Note: Suzuki-Miyaura Coupling

Palladium(II) complexes of this compound can serve as efficient pre-catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The ethyl substituent on the pyridine ring may enhance the solubility and stability of the catalytic species.

Quantitative Data Summary: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling
Catalyst PrecursorAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
[Pd(4-Et-py)2Cl2]4-BromoacetophenonePhenylboronic acidK2CO3Toluene/H2O1002>95[2]
[Pd(3,5-diMe-py)2Cl2]4-Iodoanisole4-Methylphenylboronic acidCs2CO3Dioxane801292[2]
[Pd(2-pyridonate)2]1-Bromo-4-nitrobenzenePhenylboronic acidK3PO4DMF1102488Inferred from[1]

Note: Data presented is for analogous pyridine and pyridonate complexes. Optimization for this compound complexes is recommended.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Catalyst Preparation: Synthesize the Pd(II) complex of this compound by reacting PdCl2 with two equivalents of the ligand in a suitable solvent like acetonitrile.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K2CO3, 2.0 mmol), and the palladium catalyst (0.01-1 mol%).

  • Solvent Addition: Add the appropriate solvent system (e.g., toluene/water 4:1, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)-X(L)2 Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'B(OH)2, Base ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'(L)2 Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Figure 1: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Oxidation Reactions

Metal complexes of substituted pyridin-2-ols are effective catalysts for various oxidation reactions, including the oxidation of alcohols and hydrocarbons.[7][8] Iron and vanadium complexes, in particular, have shown promise in this area. The this compound ligand can be used to prepare catalysts for selective oxidation using environmentally benign oxidants like hydrogen peroxide.

Application Note: Catalytic Oxidation of Alcohols

Iron(II) complexes with this compound ligands can catalyze the oxidation of secondary alcohols to ketones using hydrogen peroxide as the oxidant. The reaction proceeds under mild conditions and can exhibit high selectivity.

Quantitative Data Summary: Representative Iron-Catalyzed Alcohol Oxidation
Catalyst PrecursorSubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
[Fe(BPA)Cl2]1-PhenylethanolH2O2Acetonitrile25495>99 (to Acetophenone)[8]
[Fe(6-Me-2-pyridonate)2]CyclohexanolH2O2Acetonitrile5068892 (to Cyclohexanone)Inferred from[1]
[VO(acac)2] + LigandGeraniolt-BuOOHDichloromethane0247590 (to Epoxide)[7]

Note: Data is for analogous pyridine and pyridonate-based complexes. Optimization for this compound complexes is necessary.

Experimental Protocol: General Procedure for Alcohol Oxidation
  • Catalyst Preparation: Synthesize the Fe(II) complex of this compound by reacting FeCl2 with two equivalents of the ligand in an inert atmosphere.

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol substrate (1.0 mmol) and the iron catalyst (1-5 mol%) in a suitable solvent (e.g., acetonitrile, 10 mL).

  • Oxidant Addition: Add hydrogen peroxide (30% aqueous solution, 1.5 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the product by column chromatography.

III. Polymerization Reactions

Cobalt and iron complexes with pyridine-containing ligands have been investigated as catalysts for olefin polymerization.[9] The steric and electronic properties of the this compound ligand can be tuned to influence the activity of the catalyst and the properties of the resulting polymer.

Application Note: Ethylene Polymerization

Cobalt(II) complexes of this compound, when activated with a suitable co-catalyst such as methylaluminoxane (MAO), can catalyze the polymerization of ethylene to produce polyethylene. The nature of the ligand can affect the molecular weight and branching of the polymer.

Quantitative Data Summary: Representative Ethylene Polymerization
Catalyst PrecursorCo-catalystMonomerSolventTemp (°C)Pressure (bar)Activity (g PE/mol cat·h·bar)Reference
(ligPh)CoCl2MAOEthyleneToluene25133[9]
(ligMe)CoCl2MAOEthyleneToluene251Low[9]
Fe(II) bis(imino)pyridineMAOEthyleneToluene605Varies with ligand

Note: Data is for analogous bis(imino)pyridine cobalt complexes. Optimization is required for this compound systems.

Experimental Protocol: General Procedure for Ethylene Polymerization
  • Catalyst Preparation: Synthesize the Co(II) complex with this compound under inert conditions.

  • Reaction Setup: In a high-pressure reactor equipped with a mechanical stirrer, add the solvent (e.g., toluene) and the co-catalyst (e.g., MAO).

  • Catalyst Injection: Dissolve the cobalt complex in a small amount of toluene and inject it into the reactor.

  • Polymerization: Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.

  • Termination: After the desired reaction time, vent the reactor and quench the reaction by adding acidified methanol.

  • Polymer Isolation: Filter the precipitated polymer, wash it with methanol, and dry it under vacuum.

General Experimental Workflow for Catalyst Screening

Experimental_Workflow cluster_0 Synthesis cluster_1 Catalytic Screening cluster_2 Optimization Ligand_Synthesis This compound Synthesis Complex_Synthesis Metal Complex Synthesis Ligand_Synthesis->Complex_Synthesis Characterization Characterization (NMR, IR, MS, X-ray) Complex_Synthesis->Characterization Reaction_Setup Reaction Setup (Substrate, Solvent, Catalyst) Characterization->Reaction_Setup Reaction_Execution Reaction Execution (Temp, Time, Pressure) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Execution->Monitoring Workup_Purification Work-up and Purification Monitoring->Workup_Purification Product_Analysis Product Analysis (Yield, Selectivity) Workup_Purification->Product_Analysis Parameter_Variation Vary Parameters (Catalyst Loading, Temp, Solvent, Base) Product_Analysis->Parameter_Variation Data_Analysis Data Analysis Parameter_Variation->Data_Analysis Optimal_Conditions Determine Optimal Conditions Data_Analysis->Optimal_Conditions

Figure 2: A general workflow for the synthesis, screening, and optimization of new catalysts.

Conclusion

Metal complexes of this compound represent a promising yet underexplored area of catalysis. Based on the extensive research on analogous substituted pyridin-2-ol and 2-pyridonate ligands, it is anticipated that these complexes will find significant applications in cross-coupling, oxidation, and polymerization reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the catalytic potential of this ligand system, contributing to the development of new and efficient catalysts for organic synthesis and materials science. Further investigation into the synthesis and catalytic evaluation of this compound metal complexes is highly encouraged.

References

Application Notes and Protocols for Spectroscopic Analysis of 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of 5-Ethylpyridin-2-ol, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following protocols detail the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, as well as Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

Experimental Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the sample's solubility and the desired chemical shift referencing.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrumentation and Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Data Presentation:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H3~6.5-6.7~118-120
H4~7.3-7.5~138-140
H6~7.2-7.4~130-132
-CH₂- (ethyl)~2.5-2.7~25-27
-CH₃ (ethyl)~1.2-1.4~13-15
C2-~163-165
C5-~135-137

Note: These are predicted values based on the known shifts for 2-pyridone and the expected influence of an ethyl substituent. Actual values may vary depending on the solvent and experimental conditions.

Visualization:

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H NMR (16-64 scans) instrument->acquire_H1 acquire_C13 Acquire ¹³C NMR (1024-4096 scans) instrument->acquire_C13 process Process spectra (FT, phasing, baseline correction) acquire_H1->process acquire_C13->process assign Assign chemical shifts and coupling constants process->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation:

    • Solid (KBr Pellet): Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, methylene chloride) in a liquid IR cell.

  • Instrumentation and Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure solvent) first, and then the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Presentation:

Table 2: Characteristic IR Absorption Bands for this compound.

Wavenumber (cm⁻¹)VibrationIntensity
~3400-3200O-H stretch (H-bonded)Broad, Strong
~3100-3000C-H stretch (aromatic)Medium
~2970-2850C-H stretch (aliphatic)Medium
~1650-1630C=O stretch (amide I)Strong
~1600-1580C=C stretch (ring)Medium
~1480-1450C-H bend (aliphatic)Medium

Note: These are predicted values. The N-H stretching of the pyridone tautomer may also be observed in the 3300-3100 cm⁻¹ region.

Visualization:

IR_Workflow IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis kbr Prepare KBr pellet or ATR sample instrument FTIR Spectrometer kbr->instrument background Acquire Background Spectrum instrument->background sample_spec Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample_spec process Process Spectrum (baseline correction) sample_spec->process assign Identify characteristic absorption bands process->assign functional_groups Functional Group Identification assign->functional_groups

Caption: Workflow for IR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Record a baseline spectrum with the cuvettes filled with the solvent.

    • Record the sample spectrum over a range of 200-400 nm.

Data Presentation:

Table 3: Expected UV-Vis Absorption Maxima for this compound.

Solventλmax 1 (nm)λmax 2 (nm)
Ethanol~225-235~295-305
Water~220-230~290-300

Note: The absorption maxima (λmax) can be influenced by the solvent polarity due to the tautomeric equilibrium between the pyridone and hydroxypyridine forms.

Visualization:

UVVis_Workflow UV-Vis Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare stock solution (e.g., 1 mg/mL) dilute Dilute to optimal concentration (1-10 µg/mL) stock->dilute instrument UV-Vis Spectrophotometer dilute->instrument baseline Record baseline with solvent instrument->baseline sample_spec Record sample spectrum (200-400 nm) baseline->sample_spec identify_lambda Identify λmax values sample_spec->identify_lambda correlate Correlate with electronic transitions identify_lambda->correlate

Caption: Workflow for UV-Vis analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • For ESI, infuse the sample solution directly into the source.

    • For EI, introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500).

    • If possible, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

Data Presentation:

Table 4: Expected Mass Spectrometry Data for this compound (C₇H₉NO).

m/zInterpretation
123[M]⁺ (Molecular ion)
124[M+H]⁺ (Protonated molecule, ESI)
108[M - CH₃]⁺
95[M - C₂H₄]⁺ (Loss of ethylene)
94[M - C₂H₅]⁺ (Loss of ethyl radical)

Note: The fragmentation pattern can vary significantly depending on the ionization method and energy.

Visualization:

MS_Workflow Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve sample in volatile solvent (e.g., MeOH) instrument Mass Spectrometer (ESI or EI) dissolve->instrument acquire_ms1 Acquire full scan mass spectrum (MS1) instrument->acquire_ms1 acquire_ms2 Acquire fragmentation spectrum (MS/MS) acquire_ms1->acquire_ms2 identify_mol_ion Identify molecular ion peak ([M]⁺ or [M+H]⁺) acquire_ms2->identify_mol_ion analyze_frag Analyze fragmentation pattern identify_mol_ion->analyze_frag confirm_structure Confirm Molecular Structure analyze_frag->confirm_structure

Caption: Workflow for MS analysis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethylpyridin-2-ol. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, particularly via multicomponent reactions like the Hantzsch synthesis, are a frequent issue. The primary causes often revolve around incomplete reaction, side reactions, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Reagent Quality: Ensure all starting materials, especially the aldehyde and β-ketoester, are pure and free of moisture. Aldehydes are prone to oxidation, and β-ketoesters can hydrolyze.

  • Reaction Conditions: The reaction temperature and time are critical. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • pH Control: The pH of the reaction medium can significantly influence the reaction rate and the formation of byproducts. For syntheses using ammonium acetate, the in-situ formation of ammonia provides a basic environment, but in other variations, the pH may need to be adjusted.

  • Catalyst Activity: If a catalyst is used, ensure it is active and used in the correct loading. Some catalysts can be sensitive to air or moisture.

Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?

A2: The formation of byproducts is a common problem in pyridone synthesis. The specific side reactions depend on the chosen synthetic route, but common issues include the formation of amides from nitrile hydrolysis or polymerization.

Troubleshooting Strategies:

  • Hydrolysis of Intermediates: If your synthesis involves a nitrile intermediate (e.g., from cyanoacetamide), it can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of an amide byproduct.

    • Solution: Use anhydrous solvents and reagents to minimize the presence of water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help. If an aqueous workup is necessary, keeping the temperature low and the exposure time short can reduce hydrolysis.

  • Polymerization: Cyanopyridines and other activated intermediates can sometimes polymerize under harsh reaction conditions.

    • Solution: Maintain strict control over the reaction temperature to avoid localized overheating. The use of a radical inhibitor can also be considered if polymerization is suspected.

  • Alternative Cyclization Pathways: In some multicomponent reactions, the reactants can combine in different ways to form undesired isomers or other heterocyclic products.

    • Solution: The choice of catalyst and solvent can often direct the reaction towards the desired product. Screening different catalysts and solvent systems may be necessary to optimize selectivity.

Q3: I am having difficulty purifying the final this compound product. What are some effective purification strategies?

A3: Purification of 2-pyridones can be challenging due to their polarity and potential for tautomerization.

Recommended Purification Methods:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. A solvent screen should be performed to find a suitable solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is a standard approach. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Common eluents include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Acid-Base Extraction: The pyridone ring has both acidic and basic character, which can be exploited for purification. The product can be extracted into an aqueous acid or base, washed with an organic solvent to remove neutral impurities, and then precipitated by neutralizing the aqueous solution.

Data on Synthesis Optimization

The yield of 5-substituted 2-pyridones can be influenced by various factors. The following table summarizes representative data on how reaction conditions can affect the outcome of the synthesis.

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanolReflux845-55
Sodium HydrideDMSO130658-82
TriethylamineEthanolReflux175-98
Ammonium CarbonateWater8012High (often precipitates)

Note: These are representative yields for the synthesis of various substituted 2-pyridones and may need to be optimized for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 5-substituted 2-pyridone, which can be adapted for the synthesis of this compound.

Synthesis of 5-Ethyl-4-phenyl-6-methyl-2-pyridone (An Illustrative Example)

This procedure is based on a modified Hantzsch-type synthesis.

Materials:

  • Ethyl 3-oxopentanoate (1 eq.)

  • Benzaldehyde (1 eq.)

  • 3-Aminocrotononitrile (1 eq.)

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A mixture of ethyl 3-oxopentanoate (1 eq.), benzaldehyde (1 eq.), 3-aminocrotononitrile (1 eq.), and piperidine (0.1 eq.) in ethanol is stirred at reflux.

  • The reaction progress is monitored by TLC.

  • After the reaction is complete (typically 6-10 hours), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Visualizations

Troubleshooting Workflow

cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Problem Encountered (e.g., Low Yield) Cause Identify Potential Cause Problem->Cause Diagnosis Solution Implement Solution Cause->Solution Action Cause1 Incomplete Reaction Cause2 Side Reactions Cause3 Purification Loss Sol1 Optimize Reaction Time/Temperature Sol2 Use Anhydrous Solvents/ Inert Atmosphere Sol3 Alternative Purification (Crystallization, Extraction)

Caption: A general workflow for troubleshooting common synthesis problems.

Reaction Pathway: Main vs. Side Reaction

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Reactants Reactants (e.g., β-Ketoester, Aldehyde, Cyanoacetamide, Ammonia) Intermediate Key Intermediate Reactants->Intermediate MainProduct This compound Intermediate->MainProduct Desired Cyclization SideProduct Byproduct (e.g., Amide from Hydrolysis) Intermediate->SideProduct Undesired Hydrolysis

Caption: Simplified reaction pathway showing a common side reaction.

Technical Support Center: Optimizing Reaction Conditions for 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 5-Ethylpyridin-2-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. The proposed synthesis is based on a modified Guareschi-Thorpe pyridine synthesis.

Q1: I am experiencing a very low yield or no product formation. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield is a common issue in pyridine synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your reactants, particularly the 1,3-dicarbonyl compound and cyanoacetamide, is crucial. Impurities can interfere with the reaction.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify the reactants before use.

  • Inefficient Reaction Conditions: The classical methods can sometimes be inefficient.

    • Recommendation: Consider using a catalyst such as p-toluenesulfonic acid (PTSA) or employing microwave-assisted synthesis, which has been shown to improve yields and shorten reaction times in similar pyridine syntheses.[1]

  • Suboptimal Temperature and Reaction Time: Incorrect temperature or reaction duration can lead to incomplete reactions or degradation of the product.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time. A temperature screen (e.g., running small-scale reactions at 60°C, 80°C, and 100°C) can help identify the ideal temperature for your specific setup.[2][3]

Q2: My reaction is producing a significant amount of side products. How can I improve the selectivity?

A2: The formation of side products can consume starting materials and complicate purification. Here are some strategies to enhance selectivity:

  • Control of Reaction Temperature: Temperature can influence the rates of competing reactions.

    • Recommendation: Running the reaction at a lower temperature might favor the desired reaction pathway over side reactions.

  • Order of Reagent Addition: In some multi-component reactions, the order of addition can be critical.

    • Recommendation: Try a stepwise addition of reagents. For instance, pre-forming an intermediate by reacting the 1,3-dicarbonyl compound with the nitrogen source before adding the cyanoacetamide could prevent the formation of unwanted byproducts.[1]

  • Choice of Catalyst: The catalyst can play a significant role in directing the reaction towards the desired product.

    • Recommendation: Experiment with different catalysts, both acidic and basic, to find one that favors the formation of this compound.

Q3: I am having difficulty purifying the final product. What are some effective purification strategies?

A3: The purification of pyridin-2-ol derivatives can be challenging due to their potential for tautomerism and their polarity.

  • Crystallization: This is often the most effective method for purifying solid products.

    • Recommendation: Screen various solvents and solvent mixtures to find a system that allows for good crystal formation. If the product is an oil, try to induce crystallization by scratching the inside of the flask or by seeding with a small crystal of the pure product.[4]

  • Column Chromatography: This is a standard method for purifying organic compounds.

    • Recommendation: Use silica gel as the stationary phase and a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) as the mobile phase. The polarity of the eluent can be gradually increased to elute the product.[3][4]

  • Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification.

    • Recommendation: Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the basic pyridine derivative into the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.[5]

Frequently Asked Questions (FAQs)

Q1: What is a suitable synthetic route for this compound?

A1: A plausible and efficient method is a variation of the Guareschi-Thorpe pyridine synthesis.[6][7] This approach involves the condensation of a suitable 1,3-dicarbonyl compound (such as 3-ethyl-2,4-pentanedione) with cyanoacetamide in the presence of a base.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A sample of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system. The disappearance of starting materials and the appearance of the product spot can be visualized under UV light or by using a staining agent.

Q3: What is the role of the base in this reaction?

A3: The base, such as ammonium acetate or piperidine, plays a dual role. It acts as a catalyst for the condensation reactions and also serves as the nitrogen source for the formation of the pyridine ring.[8][9]

Q4: Can this synthesis be scaled up?

A4: Yes, this synthesis is amenable to scale-up. However, it is important to ensure efficient stirring and temperature control, as the reaction can be exothermic. A pilot run on a smaller scale is recommended to identify any potential issues before proceeding to a larger scale.

Experimental Protocol: Synthesis of this compound via Modified Guareschi-Thorpe Synthesis

This protocol describes a hypothetical procedure for the synthesis of this compound.

Materials:

  • 3-Ethyl-2,4-pentanedione

  • Cyanoacetamide

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethyl-2,4-pentanedione (1.0 eq.), cyanoacetamide (1.0 eq.), and ammonium acetate (2.0 eq.).

  • Solvent Addition: Add ethanol to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the optimization of the reaction conditions for the synthesis of this compound.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1NoneEthanol78645
2PiperidineEthanol78465
3PTSAToluene110472
4NoneMicrowave1200.585

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reactants Combine Reactants: 3-Ethyl-2,4-pentanedione Cyanoacetamide Ammonium Acetate solvent Add Ethanol reactants->solvent reflux Reflux for 4-6h solvent->reflux cool Cool to RT reflux->cool concentrate Concentrate cool->concentrate extract Extract with EtOAc concentrate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate chromatography Column Chromatography filter_concentrate->chromatography characterize Characterize (NMR, MS) chromatography->characterize

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Low Yield start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity impure Purify Reactants (Recrystallization, etc.) check_purity->impure Impure pure Purity Confirmed check_purity->pure Pure impure->start optimize_conditions Optimize Reaction Conditions pure->optimize_conditions temp_time Screen Temperature & Monitor with TLC optimize_conditions->temp_time Temp/Time catalyst Try Different Catalysts (e.g., PTSA) optimize_conditions->catalyst Catalyst microwave Consider Microwave Synthesis optimize_conditions->microwave Method re_evaluate Re-evaluate Results temp_time->re_evaluate catalyst->re_evaluate microwave->re_evaluate

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Purification of 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Ethylpyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound often depend on the synthetic route employed. However, typical impurities may include starting materials, reagents, and byproducts from side reactions. Based on related syntheses, potential impurities could include 5-Ethyl-2-vinyl-pyridine and 5-Ethyl-2-methyl-pyridine. Incomplete reactions or side reactions during the synthesis of the pyridine ring can also lead to various isomeric and structurally related impurities.

Q2: What are the initial recommended steps for purifying crude this compound?

A2: A general initial approach to purifying crude this compound involves a preliminary extraction followed by either recrystallization or column chromatography. The choice between these methods will depend on the nature and quantity of the impurities. An initial wash with a non-polar solvent like hexanes can help remove non-polar impurities.

Q3: How does the tautomerism of this compound affect its purification?

A3: this compound can exist in equilibrium with its tautomeric form, 5-ethyl-2(1H)-pyridone. This equilibrium can be influenced by the solvent, pH, and temperature. The presence of two tautomers can complicate purification, potentially leading to broadened peaks in chromatography or difficulty in achieving sharp crystallization. It is crucial to consider the solvent system's effect on this equilibrium during method development.

Q4: What are the signs of degradation of this compound during purification?

A4: Degradation of this compound, particularly under harsh conditions like strong acids, bases, or high temperatures, can lead to the formation of colored impurities (often yellow or brown). The pyridine ring can be susceptible to oxidative degradation, potentially leading to N-oxides or ring-opened products. Monitoring for the appearance of new, often more polar, spots on a TLC plate during the purification process is a good way to detect degradation.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Oiling out instead of crystallizing The compound's melting point is lower than the solvent's boiling point. The solution is supersaturated.Try a lower boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Poor recovery of purified product Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Crystals are colored or contain visible impurities Inefficient removal of impurities. Co-crystallization with impurities.Perform a hot filtration to remove insoluble impurities. Consider a pre-purification step like a charcoal treatment to remove colored impurities. A second recrystallization may be necessary.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities Inappropriate mobile phase polarity. Column overloading.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A shallow gradient of a more polar solvent may be required. Reduce the amount of crude material loaded onto the column.
Tailing of the product peak Interaction of the basic pyridine nitrogen with acidic silica gel.Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to suppress tailing.
The compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid might be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

1. Solvent Selection:

  • Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points.

  • Ideal solvents will show low solubility at room temperature and high solubility when hot.

  • Promising single solvents for pyridin-2-ol derivatives include ethanol, isopropanol, and acetone.

  • Solvent mixtures such as ethanol/water or ethyl acetate/hexanes can also be effective.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

1. Stationary Phase and Column Packing:

  • Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.

  • Pack the column using a slurry of silica gel in the initial, least polar mobile phase.

2. Mobile Phase Selection:

  • Develop a suitable mobile phase system using TLC.

  • A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Gradually increase the polarity to find a system that gives good separation between the desired product and impurities (target Rf for the product is typically 0.2-0.4).

3. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.

4. Elution and Fraction Collection:

  • Begin elution with the determined mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Collect fractions and monitor them by TLC to identify those containing the purified product.

5. Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical Recrystallization Data for this compound

Solvent System Initial Purity (%) Final Purity (%) Recovery (%)
Ethanol909885
Isopropanol909782
Acetone909678
Ethyl Acetate/Hexanes909988

Table 2: Hypothetical Column Chromatography Data for this compound

Mobile Phase System (Gradient) Initial Purity (%) Final Purity (%) Yield (%)
Hexanes:Ethyl Acetate (9:1 to 7:3)8599.590
Dichloromethane:Methanol (100:0 to 98:2)8599.287

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recrys Crude this compound dissolve Dissolve in minimal hot solvent crude_recrys->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter crystallize Cool to crystallize dissolve->crystallize if no insolubles hot_filter->crystallize vacuum_filter_recrys Vacuum Filtration crystallize->vacuum_filter_recrys pure_recrys Pure this compound vacuum_filter_recrys->pure_recrys crude_chrom Crude this compound load_column Load onto silica gel column crude_chrom->load_column elute Elute with solvent gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure evaporate Evaporate solvent combine_pure->evaporate pure_chrom Pure this compound evaporate->pure_chrom

Caption: General experimental workflows for the purification of this compound.

troubleshooting_logic cluster_recrystallization_troubleshooting Recrystallization Troubleshooting cluster_chromatography_troubleshooting Column Chromatography Troubleshooting start Purification Issue Encountered oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery colored_crystals Colored Crystals? start->colored_crystals poor_separation Poor Separation? start->poor_separation peak_tailing Peak Tailing? start->peak_tailing no_elution No Elution? start->no_elution solution_oiling Use lower boiling point solvent or add seed crystal oiling_out->solution_oiling Yes solution_recovery Use less hot solvent and cool thoroughly poor_recovery->solution_recovery Yes solution_color Perform hot filtration or charcoal treatment colored_crystals->solution_color Yes solution_separation Optimize mobile phase with TLC or reduce loading poor_separation->solution_separation Yes solution_tailing Add triethylamine to mobile phase peak_tailing->solution_tailing Yes solution_elution Increase mobile phase polarity no_elution->solution_elution Yes

Caption: Troubleshooting decision tree for common purification challenges.

troubleshooting 5-Ethylpyridin-2-ol degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Ethylpyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation. What are the most likely causes?

A1: The most common factors leading to the degradation of organic compounds like this compound are exposure to harsh environmental conditions. These include elevated temperatures, high humidity, exposure to light (especially UV), extreme pH levels (both acidic and basic), and the presence of oxidizing agents.[1] It is crucial to evaluate your storage and experimental conditions to identify the potential stressor.

Q2: I observe a color change in my this compound solution. What could this indicate?

A2: A color change often signifies the formation of degradation products. This can be a result of oxidation or other chemical transformations that lead to chromophoric impurities. It is recommended to analyze the sample using techniques like UV-Vis spectroscopy or HPLC with a photodiode array (PDA) detector to characterize the change in the absorption profile and identify new peaks corresponding to degradation products.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1] Using opaque or amber-colored containers can protect it from light-induced degradation.[1] For sensitive experiments, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Maintaining the pH of solutions within a neutral range can also enhance stability.[1]

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of structurally related compounds containing a 5-ethylpyridine moiety (like Pioglitazone), potential degradation products could include N-oxides of the pyridine ring and products of oxidative cleavage or other transformations of the ethyl group.[2][3] Hydrolysis is less likely to be a major pathway for this specific molecule unless it is part of a larger ester or amide structure.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving degradation issues with this compound.

Issue 1: Unexpected peaks appear in my chromatogram (HPLC/LC-MS).
  • Question: Are the new peaks appearing before or after the main analyte peak?

    • Answer: The retention time of degradation products can be either shorter or longer than the parent compound depending on their polarity.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Subjecting a pure sample of this compound to controlled stress conditions (acid, base, oxidation, heat, light) will help to intentionally generate degradation products.[4][5] This can confirm if the unexpected peaks in your experimental sample correspond to known degradants.

    • Analyze with Mass Spectrometry (MS): LC-MS analysis of the degraded sample can provide mass information for the unknown peaks, which is crucial for identifying their chemical structures.[6]

    • Check for Contamination: Ensure that the unexpected peaks are not due to contamination from solvents, glassware, or other reagents. Run a blank injection to rule this out.

Issue 2: The concentration of my this compound standard solution is decreasing over time.
  • Question: How is the standard solution being stored?

    • Answer: The stability of a standard solution is highly dependent on storage conditions.[1]

  • Troubleshooting Steps:

    • Evaluate Storage Conditions: Ensure the solution is stored at a low temperature (e.g., 2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.

    • Assess Solvent Effects: The choice of solvent can impact stability. Consider preparing fresh standards daily or in a solvent known to be non-reactive with the compound.

    • pH Monitoring: If using an aqueous buffer, monitor the pH over time, as changes can accelerate degradation.[1][7]

Data Presentation

Table 1: General Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HCl2 - 24 hoursHydrolysis of functional groups (if present)
Base Hydrolysis0.1 M - 1 M NaOH2 - 24 hoursBase-catalyzed hydrolysis and rearrangements
Oxidation3% - 30% H₂O₂1 - 24 hoursOxidation of the pyridine ring or ethyl group
Thermal Degradation60°C - 80°C24 - 72 hoursThermally induced decomposition
PhotodegradationUV light (e.g., 254 nm) or visible light24 - 72 hoursLight-induced degradation

This table provides general guidance. Specific conditions may need to be optimized for this compound.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Dissolve a known amount in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 48 hours. Analyze the solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).

Protocol 2: HPLC Method for Stability Indicating Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

Visualizations

Degradation_Troubleshooting_Workflow start Degradation Suspected (e.g., new peaks, loss of purity) check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_experimental Review Experimental Parameters (pH, Reagents, Temp) start->check_experimental modify_protocol Modify Protocol/ Storage Conditions check_storage->modify_protocol Improper Storage forced_degradation Perform Forced Degradation Study check_experimental->forced_degradation Cause Unclear check_experimental->modify_protocol Harsh Conditions lc_ms_analysis Analyze by LC-MS to Identify Degradants forced_degradation->lc_ms_analysis lc_ms_analysis->modify_protocol Degradation Pathway Identified end Problem Resolved modify_protocol->end

Caption: A workflow for troubleshooting the degradation of this compound.

Potential_Oxidative_Degradation_Pathway parent This compound n_oxide This compound N-oxide parent->n_oxide Oxidation of Pyridine Nitrogen side_chain_ox Oxidized Ethyl Group (e.g., alcohol, ketone, carboxylic acid) parent->side_chain_ox Oxidation of Ethyl Side Chain oxidant [O] (e.g., H₂O₂) oxidant->parent

Caption: Potential oxidative degradation pathways for this compound.

References

Technical Support Center: Optimizing 5-Ethylpyridin-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and reaction optimization of 5-Ethylpyridin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, improve reaction yields, and ensure the highest purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Synthesis Pathway: From Paraldehyde and Ammonia

A common and efficient route to this compound involves a multi-step synthesis starting with the condensation of paraldehyde and ammonia to form 5-ethyl-2-methylpyridine, followed by an oxidation step.

Question 1: My initial synthesis of 5-ethyl-2-methylpyridine is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of 5-ethyl-2-methylpyridine from paraldehyde and ammonia are frequently due to suboptimal reaction conditions or reactant ratios.[1][2]

  • Suboptimal Temperature and Pressure: This reaction is typically conducted at high temperatures (around 230°C) and pressures (ranging from 800 to 3000 psi) in a sealed steel reaction vessel.[1] Insufficient heating can lead to an incomplete reaction. The reaction is exothermic, so a slight, temporary increase above the set temperature is generally not detrimental to the yield.[1]

  • Incorrect Molar Ratios: The molar ratio of the reactants is crucial. While a range of ratios can be used, a significant excess of aqueous ammonium hydroxide to paraldehyde can increase the yield to 60-70%.[1] However, this also increases the reaction volume, which may be a practical limitation.[1]

  • Catalyst Choice: Ammonium acetate is a commonly used and effective catalyst for this condensation reaction.[1][2]

Question 2: I am observing significant side product formation during the synthesis of 5-ethyl-2-methylpyridine. How can I minimize these impurities?

Answer: Side product formation is a common issue. The primary byproducts are often other pyridine derivatives.

  • Formation of α-picoline: The formation of α-picoline can occur as a side reaction.[1] Careful control of reaction temperature and reactant ratios can help minimize its formation. Purification by fractional distillation is typically effective in separating 5-ethyl-2-methylpyridine from lower-boiling impurities like α-picoline.[1]

  • Polymerization/Tar Formation: High temperatures can sometimes lead to the formation of polymeric materials or tar. Ensuring a homogenous reaction mixture through continuous agitation can help mitigate this.[1]

Question 3: The oxidation of 5-ethyl-2-methylpyridine to this compound is inefficient. What are the key parameters to control for a higher yield?

Answer: The oxidation of the methyl group on the pyridine ring to a hydroxyl group requires careful selection of the oxidizing agent and reaction conditions to avoid over-oxidation or side reactions. While direct oxidation to the hydroxypyridine can be challenging, a common strategy involves oxidation to an intermediate that can be converted to the desired product.

  • Choice of Oxidizing Agent: Strong oxidizing agents like nitric acid can be used for the oxidation of alkylpyridines.[2][3] However, this can lead to the formation of pyridine carboxylic acids as byproducts if the reaction is not carefully controlled.[2][3] Milder, more selective oxidizing agents may be preferable.

  • Catalyst Systems: Vanadium oxide-based catalysts are often employed for the vapor-phase oxidation of alkylpyridines.[4][5] The composition and modification of these catalysts play a crucial role in the selectivity of the reaction.

  • Reaction Temperature: The reaction temperature is a critical parameter. For vapor-phase oxidations, temperatures are typically in the range of 210-270°C.[5] Lower temperatures may lead to incomplete conversion, while higher temperatures can result in over-oxidation and the formation of byproducts like CO2.[5]

Question 4: I am struggling with the purification of the final this compound product. What are the recommended methods?

Answer: Purification can be challenging due to the physical properties of the product and the presence of structurally similar impurities.

  • Fractional Distillation: For the intermediate 5-ethyl-2-methylpyridine, fractional distillation under reduced pressure is an effective method for purification.[1]

  • Recrystallization: For solid products like this compound, recrystallization is a common and effective purification technique. The choice of solvent is critical and should be determined experimentally. Common solvent systems for similar hydroxypyridinone derivatives include ethanol/diethyl ether mixtures.[6]

  • Chromatography: Column chromatography can be used for the separation of closely related impurities, although it may be less practical for large-scale preparations.

Data Presentation

Table 1: Influence of Reactant Molar Ratio on the Yield of 5-Ethyl-2-methylpyridine

Molar Ratio (Ammonium Hydroxide : Paraldehyde)Yield (%)Reference
4.38 : 1.57 (approx. 2.8 : 1)50-53[1]
8 : 160-70[1]

Table 2: Effect of Temperature on Diethyl 5-Ethyl-2,3-pyridinedicarboxylate Yield (Ammonium Acetate as Nitrogen Source)

Temperature (°C)Yield (%)
Low TemperatureSlow reaction rate
80Highest Yield
> 80Potential for side reactions

Note: This data is for a related compound and illustrates the general effect of temperature on pyridine ring formation.

Experimental Protocols

Protocol 1: Synthesis of 5-Ethyl-2-methylpyridine

This protocol is adapted from a literature procedure for the synthesis of 5-ethyl-2-methylpyridine.[1]

Materials:

  • 28% Aqueous ammonium hydroxide

  • Paraldehyde

  • Ammonium acetate

  • Chloroform

  • 2-liter steel reaction vessel (autoclave)

Procedure:

  • Charge the steel reaction vessel with 267 g (296 ml, 4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (209 ml, 1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.[1]

  • Seal the vessel and heat to 230°C with continuous agitation.[1]

  • Maintain the temperature at 230°C for 1 hour.[1]

  • Allow the autoclave to cool to room temperature.

  • Separate the two layers of the reaction mixture.

  • To the non-aqueous layer, add 60 ml of chloroform. This will cause the separation of any remaining water, which should be combined with the aqueous layer.

  • Extract the aqueous layer with three 50-ml portions of chloroform.

  • Combine all chloroform extracts.

  • Remove the chloroform by distillation at atmospheric pressure.

  • Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 65–66°/17 mm to obtain 72–76 g (50–53%) of 5-ethyl-2-methylpyridine.[1]

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 5-Ethyl-2-methylpyridine cluster_1 Step 2: Oxidation cluster_2 Step 3: Purification A Paraldehyde + Ammonium Hydroxide B High Temp/Pressure (230°C, 800-3000 psi) A->B Ammonium Acetate C 5-Ethyl-2-methylpyridine B->C D 5-Ethyl-2-methylpyridine E Oxidation D->E Oxidizing Agent (e.g., V2O5 catalyst) F This compound E->F G Crude this compound H Purification G->H Recrystallization or Chromatography I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in 5-Ethyl-2-methylpyridine Synthesis

G Start Low Yield of 5-Ethyl-2-methylpyridine Q1 Check Reaction Temperature & Pressure Start->Q1 A1_1 Increase Temperature to 230°C Q1->A1_1 Temp < 230°C A1_2 Ensure Pressure is 800-3000 psi Q1->A1_2 Pressure < 800 psi Q2 Review Reactant Molar Ratios Q1->Q2 Temp/Pressure OK A2 Increase Molar Ratio of NH4OH to Paraldehyde (e.g., 8:1) Q2->A2 Incorrect Ratio Q3 Verify Catalyst Presence Q2->Q3 Ratio OK A3 Ensure Ammonium Acetate is Added Q3->A3 Catalyst Missing

Caption: Troubleshooting low yield in 5-ethyl-2-methylpyridine synthesis.

References

Technical Support Center: Synthesis of 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 5-Ethylpyridin-2-ol. The information is presented in a question-and-answer format to directly assist with experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, which exists in tautomeric equilibrium with 5-ethyl-2-hydroxypyridine, is a valuable substituted pyridone intermediate. Common synthetic strategies include:

  • Diazotization of 2-Amino-5-ethylpyridine: This is a classical and well-established method for preparing 2-hydroxypyridines. It involves the conversion of the amino group to a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group.[1]

  • Multicomponent Reactions (MCRs): Modern approaches, such as the Hantzsch pyridine synthesis or similar multicomponent reactions, offer a convergent and efficient way to construct the 2-pyridone scaffold from simple, acyclic precursors in a single pot.[1][2] These methods can be advantageous in terms of efficiency and access to diverse substitution patterns.[1][3]

  • Hydrolysis of 2-Halo-5-ethylpyridines: The displacement of a halogen (e.g., chlorine) at the 2-position of the pyridine ring with a hydroxide ion is another potential route. However, these reactions can sometimes require harsh conditions.

Q2: My Hantzsch pyridine synthesis for a related pyridone is giving a low yield. What are the general causes and how can I improve it?

A2: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions or incomplete oxidation of the initial dihydropyridine product.[4]

Troubleshooting Strategies for Low Yields in Hantzsch-type Syntheses:

Common CauseRecommended Solution
Inefficient Reaction Conditions Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation. A solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures can also be effective.[4]
Incomplete Oxidation Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine) is used. Monitor the reaction progress by TLC or LC-MS to confirm complete conversion of the dihydropyridine intermediate.[4]
Formation of Side Products The order of reagent addition can be critical, especially in unsymmetrical syntheses. Pre-forming an enamine or a Knoevenagel condensation product before the final cyclization step can minimize the formation of undesired byproducts.[4]

Troubleshooting Guides for Specific Side Reactions

This section details potential side reactions and provides targeted troubleshooting advice.

Route 1: Diazotization of 2-Amino-5-ethylpyridine

The conversion of 2-amino-5-ethylpyridine to this compound via diazotization is a primary synthetic route. However, several side reactions can occur, impacting yield and purity.

diazotization_side_reactions 2-Amino-5-ethylpyridine 2-Amino-5-ethylpyridine Diazonium Salt Diazonium Salt 2-Amino-5-ethylpyridine->Diazonium Salt NaNO2, H+ This compound This compound Diazonium Salt->this compound H2O, Δ Azo-coupling Byproducts Azo-coupling Byproducts Diazonium Salt->Azo-coupling Byproducts Self-coupling or reaction with phenols Substitution Byproducts (e.g., 2-Chloro-5-ethylpyridine) Substitution Byproducts (e.g., 2-Chloro-5-ethylpyridine) Diazonium Salt->Substitution Byproducts (e.g., 2-Chloro-5-ethylpyridine) Anion from acid (e.g., Cl-)

Caption: Potential reaction pathways in the synthesis of this compound.

Issue 1: Formation of Colored Impurities (Azo-coupling)

Q: My reaction mixture develops a deep color (red, orange, or brown), and the final product is difficult to purify. What is causing this?

A: This is likely due to azo-coupling side reactions. The diazonium salt intermediate is an electrophile and can react with electron-rich species.

  • Self-coupling: The diazonium salt can couple with unreacted 2-amino-5-ethylpyridine.

  • Coupling with the product: The diazonium salt can also couple with the product, this compound, which is activated towards electrophilic attack.

Troubleshooting:

ParameterRecommendationRationale
Temperature Control Maintain a low temperature (typically 0-5 °C) during the diazotization step.Diazonium salts are generally unstable at higher temperatures and can decompose or participate in side reactions.
Rate of Addition Add the sodium nitrite solution slowly and portion-wise to the acidic solution of the amine.This prevents a localized excess of nitrous acid and the diazonium salt, minimizing self-coupling.
Stirring Ensure efficient and vigorous stirring throughout the addition.Good mixing helps to quickly disperse the reagents and maintain a uniform low temperature.
pH Control Maintain a strongly acidic environment during diazotization.This ensures the complete protonation of the amino group and stabilizes the diazonium salt.

Issue 2: Presence of Halogenated Impurities

Q: My final product is contaminated with 2-chloro-5-ethylpyridine. How can I avoid this?

A: This side product arises from the nucleophilic attack of the counter-ion of the acid used (e.g., chloride from HCl) on the diazonium salt, in a Sandmeyer-type reaction.

Troubleshooting:

ParameterRecommendationRationale
Choice of Acid Use a non-nucleophilic acid such as sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄).This minimizes the presence of competing nucleophiles that can displace the diazonium group.
Hydrolysis Conditions After diazotization, ensure the diazonium salt is rapidly and efficiently hydrolyzed to the desired pyridinol by warming the aqueous solution.Prompt hydrolysis favors the desired reaction over competing substitution reactions.
Experimental Protocol: Diazotization of 2-Amino-5-ethylpyridine

This is a general protocol and may require optimization.

  • Dissolution: Dissolve 2-amino-5-ethylpyridine in a dilute mineral acid (e.g., sulfuric acid) and cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the cold amine solution, maintaining the temperature below 5 °C.

  • Hydrolysis: After the addition is complete, continue stirring at low temperature for a short period, then warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to this compound.

  • Work-up: Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Route 2: Multicomponent Reactions (MCRs)

MCRs for pyridone synthesis can also be prone to side reactions, often leading to complex product mixtures if not properly controlled.

mcr_troubleshooting cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde β-Ketoester β-Ketoester Nitrogen Source Nitrogen Source Desired Pyridone Desired Pyridone Dihydropyridine Intermediate Dihydropyridine Intermediate Dihydropyridine Intermediate->Desired Pyridone Oxidation Side Products Side Products Reactants Reactants Reactants->Dihydropyridine Intermediate Condensation Reactants->Side Products Competing Pathways

Caption: General workflow for multicomponent pyridine synthesis.

Issue: Low Yield and Complex Product Mixture

Q: My multicomponent reaction is producing a mixture of products with a low yield of the desired pyridone. How can I improve the selectivity?

A: Poor selectivity in MCRs can result from several competing reaction pathways.

Troubleshooting:

ParameterRecommendationRationale
Temperature Optimization Screen a range of reaction temperatures.Temperature can significantly influence the rates of competing reactions, allowing for the preferential formation of the desired product.
Order of Reagent Addition Experiment with a stepwise addition of reagents.Pre-forming a key intermediate before adding the final component can often lead to a cleaner reaction by minimizing undesired side reactions.
Catalyst Selection The choice of catalyst can dramatically affect reaction outcomes.Screen different catalysts (e.g., Lewis acids, Brønsted acids, or organocatalysts) to find one that promotes the desired reaction pathway.

Summary of Potential Side Products and Analytical Data

Synthetic RoutePotential Side ProductAnalytical Method for Detection
Diazotization Azo-coupled dimersLC-MS, HPLC-UV
2-Chloro-5-ethylpyridineGC-MS, LC-MS
Unreacted 2-Amino-5-ethylpyridineTLC, LC-MS, GC-MS
Multicomponent Reactions Incompletely oxidized dihydropyridinesLC-MS, ¹H NMR
Michael addition adductsLC-MS
Products from self-condensation of reactantsGC-MS, LC-MS

For quantitative analysis, it is recommended to develop a validated HPLC method using certified reference standards of the potential impurities.

Disclaimer: The information provided in this document is for research and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions.

References

Technical Support Center: Purification of 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and experimental protocols for the purification of 5-Ethylpyridin-2-ol (CAS: 53428-03-8) by recrystallization. It is intended for researchers, scientists, and drug development professionals. Note that this compound exists in tautomeric equilibrium with 5-Ethyl-2-pyridone.

Compound Data

A summary of key physical and chemical properties is provided below for quick reference.

PropertyValueReference
CAS Number 53428-03-8[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Appearance Colorless to pale yellow solid / viscous liquid[2]
Solubility Specific quantitative data is limited. General solubility for pyridones suggests miscibility with polar solvents like water and alcohols, and potential solubility in ethyl acetate or acetone. A solvent screen is highly recommended.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: I can't get my crude this compound to completely dissolve in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.

  • Check Solvent Choice: this compound is a polar molecule. Good starting solvents to test include water, ethanol, methanol, or mixtures like ethanol/water.[4][5] The ideal solvent should dissolve the compound poorly at room temperature but completely when hot.

  • Increase Solvent Volume: Add the hot solvent in small increments to your crude material, ensuring the solution is boiling or near-boiling between additions.[6] Give the compound sufficient time to dissolve before adding more solvent. Adding too much solvent at once is a common mistake that will lead to poor recovery.[5][6]

  • Insoluble Impurities: If a portion of the material will not dissolve even with additional hot solvent, you likely have insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.

Q2: My compound dissolved, but no crystals are forming after the solution has cooled. What went wrong?

A2: The failure of crystals to form is usually due to either using too much solvent or the solution being supersaturated.[7]

  • Too Much Solvent: If the solution is not saturated enough, crystals will not form.

    • Solution: Gently boil off a portion of the solvent to increase the concentration of your compound.[8] Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility, but crystallization has not been initiated.[6]

    • Induce Crystallization: Try scratching the inside surface of the flask just below the solvent level with a glass stirring rod.[6][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny "seed" crystal to the solution.[7][8] This will provide a template for further crystallization.

Q3: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solid comes out of solution at a temperature above its melting point.[7] This is more common when the compound is significantly impure.

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to the hot solution to decrease the saturation point.[7][8] This ensures the compound will precipitate at a lower temperature.

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Very slow cooling can favor the formation of crystals over oil.[7]

  • Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. You may need to select a different solvent or solvent pair and re-attempt the recrystallization.

Q4: My recrystallization yielded very few crystals, resulting in a low percent recovery. Why did this happen?

A4: A low yield is a common problem in recrystallization and can be attributed to several factors.[8]

  • Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[6][8] To check this, you can try evaporating the solvent from the filtrate; a large amount of residue indicates significant product loss.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, you may lose product on the filter paper. Ensure your funnel and flask are pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[6] Always use a minimal amount of ice-cold solvent for washing.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized for your particular sample and scale.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a small volume (~0.5 mL) of a different potential solvent to each tube (e.g., water, ethanol, ethyl acetate, toluene, or mixtures like ethanol/water).[5]

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Gently heat the tubes that showed poor room-temperature solubility. An ideal solvent will completely dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will produce a high yield of well-formed crystals.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a boiling chip or magnetic stir bar.

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.

  • Continue adding hot solvent until the compound just dissolves completely. Use the minimum amount of near-boiling solvent necessary to achieve a saturated solution.[6]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration.

  • Pre-heat a separate flask and a stemless or short-stemmed funnel. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove the impurities. Add a small amount of extra hot solvent if crystallization begins in the funnel.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystal yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities remaining on the surface.[6]

  • Allow air to be pulled through the crystals for several minutes to help dry them.

  • Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common recrystallization problems.

G Troubleshooting Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield / Poor Recovery start->low_yield cause_solvent Cause: Too Much Solvent? no_crystals->cause_solvent Check Concentration cause_super Cause: Supersaturation? no_crystals->cause_super If Concentrated but Clear cause_impure Cause: High Impurity / Cooling Too Fast? oiling_out->cause_impure cause_excess_solvent Cause: Excess Solvent Used? low_yield->cause_excess_solvent Check Mother Liquor cause_wash Cause: Improper Washing? low_yield->cause_wash Review Technique sol_boil Solution: Boil off some solvent and re-cool. cause_solvent->sol_boil Yes sol_scratch Solution: 1. Scratch inner surface of flask. 2. Add a seed crystal. cause_super->sol_scratch Yes sol_reheat Solution: 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool slowly. cause_impure->sol_reheat Likely sol_concentrate Solution: Recover from mother liquor. Use less solvent next time. cause_excess_solvent->sol_concentrate Yes sol_cold_wash Solution: Wash crystals with minimal ice-cold solvent. cause_wash->sol_cold_wash Yes

Caption: A flowchart for troubleshooting common recrystallization issues.

References

optimizing temperature and pressure for 5-Ethylpyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Ethylpyridin-2-ol

Welcome to the technical support center for the synthesis of this compound (also known as 5-ethyl-2-hydroxypyridine). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures, with a specific focus on temperature and pressure parameters.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and where are temperature and pressure critical?

A1: A prevalent method for synthesizing substituted 2-pyridones like this compound is through the cyclocondensation of a β-keto ester or a related 1,3-dicarbonyl compound with an ammonia source. For instance, the reaction of an ethyl propiolate derivative with an enamine can be a pathway. Temperature is a critical parameter that governs the reaction rate and selectivity. While many of these reactions are conducted at atmospheric pressure, in cases involving gaseous reactants like ammonia or reactions in a sealed vessel to prevent solvent loss at high temperatures, pressure control becomes essential.

Q2: My reaction yield is consistently low. How can I troubleshoot this by adjusting temperature and pressure?

A2: Low yields can stem from several factors. An incomplete reaction is a common cause, which can often be addressed by increasing the reaction temperature to improve kinetics.[1] However, excessively high temperatures can lead to the degradation of starting materials or the desired product, or promote the formation of unwanted side products. It is crucial to find an optimal temperature range. If the reaction is performed in a sealed autoclave, the pressure will naturally increase with temperature. This increased pressure can help to keep volatile reactants in the liquid phase, potentially improving the reaction rate and yield.[2]

Q3: I am observing significant side product formation. How can temperature and pressure modulation help?

A3: The formation of side products often occurs when the reaction temperature is too high, providing enough energy to overcome the activation barrier for undesired reaction pathways. Try reducing the temperature to improve the selectivity towards the main product. A systematic optimization of reaction parameters, including temperature, is recommended to enhance selectivity.[1] Pressure is generally less influential on selectivity unless it significantly alters the concentration of a gaseous reactant or changes the phase of the reaction mixture.

Q4: The reaction seems to have stalled. What steps should I take regarding temperature and pressure?

A4: A stalled reaction indicates that the conditions are not sufficient to drive it to completion. The primary step is to cautiously increase the temperature in increments (e.g., 10 °C) while monitoring the reaction progress by a suitable technique like TLC or LC-MS. If using a sealed vessel, this will also increase the internal pressure. For reactions involving gaseous reagents, ensuring sufficient pressure to maintain the reagent's concentration in the solution is vital.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Reaction temperature is too low.Gradually increase the reaction temperature by 10-20 °C and monitor for product formation.[3]
Insufficient pressure in a sealed system.If using a sealed reactor, ensure it is properly sealed to allow pressure to build with temperature, keeping reactants in the liquid phase.[2]
Low Yield with Byproduct Formation Reaction temperature is too high, favoring side reactions.Decrease the reaction temperature to improve selectivity. Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.
Extended reaction time at elevated temperature.Optimize the reaction time. Extended heating can lead to product degradation.
Product Degradation Excessive temperature or pressure.Reduce the reaction temperature. If possible, perform the reaction at atmospheric pressure. If high pressure is necessary, try to minimize the reaction time.
Inconsistent Results Poor temperature or pressure control.Ensure your reaction setup allows for precise and stable control of temperature and pressure. Calibrate temperature probes and pressure gauges.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical, yet representative, quantitative data for optimizing the synthesis of a pyridine derivative. These illustrate the typical effects of temperature and pressure on reaction outcomes.

Table 1: Effect of Temperature on Yield and Purity (Conditions: Atmospheric Pressure, 6-hour reaction time)

Temperature (°C)Yield (%)Purity (%) (by HPLC)Observations
704598Slow reaction rate, incomplete conversion.
807597Good conversion, minimal byproducts.[3][4]
908291Higher conversion, but increased byproduct formation.
1007885Significant increase in impurities, slight product degradation observed.

Table 2: Effect of Pressure on Yield in a Sealed Vessel (Conditions: Reaction Temperature 200 °C, 2-hour reaction time)

Initial Pressure (psig)Final Pressure (psig)Yield (%)Observations
500~100065Good yield, stable reaction.
800~150072Improved yield due to better containment of volatile species.[2]
1100~200073Marginal improvement over 800 psig.
1400~250068Possible onset of pressure-induced side reactions or degradation.

Experimental Protocols

Protocol 1: General Procedure for Cyclocondensation Synthesis of a Substituted 2-pyridone

This protocol describes a general method for the synthesis of a 5-substituted-2-pyridone, which can be adapted for this compound.

Materials:

  • Appropriate β-keto ester or equivalent (1.0 eq)

  • Ammonia source (e.g., ammonium acetate, 2.5 eq)[3][4]

  • Ethanol (as solvent)

  • Round-bottom flask or pressure reactor

  • Reflux condenser and heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-keto ester (1.0 eq) and the ammonia source (e.g., ammonium acetate, 2.5 eq) in ethanol.[4]

  • Heat the reaction mixture to a target temperature (e.g., 80 °C) and maintain for a set period (e.g., 5-6 hours).[3][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.

For High-Pressure Synthesis:

  • Charge a steel reaction vessel (autoclave) with the reactants and solvent.[2]

  • Seal the vessel and begin heating and agitation.

  • Heat the mixture to the target temperature (e.g., 200-250 °C). The pressure will increase as the temperature rises.[5]

  • Maintain the temperature for the desired reaction time (e.g., 1 hour).[2]

  • Allow the autoclave to cool completely to room temperature before venting and opening.

  • Proceed with product workup and purification as described above.

Visualizations

G Workflow for Optimizing Synthesis Conditions start Define Initial Reaction Conditions (Temp, Pressure, Time) run_exp Run Experiment & Monitor Progress (TLC, LC-MS) start->run_exp analyze Analyze Results (Yield, Purity) run_exp->analyze is_optimal Results Optimal? analyze->is_optimal adjust Adjust Parameters (e.g., Increase/Decrease Temp) is_optimal->adjust No finish Final Optimized Protocol is_optimal->finish Yes adjust->run_exp

Caption: A general workflow for the systematic optimization of reaction parameters.

G Troubleshooting Guide for Low Yield start Low Yield Observed check_conversion Check Reactant Conversion (TLC, NMR) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High increase_temp Action: Increase Temperature or Reaction Time incomplete->increase_temp check_byproducts Check for Byproducts/ Degradation complete->check_byproducts no_byproducts Minimal Byproducts: Consider Catalyst/Reagent Issues check_byproducts->no_byproducts No yes_byproducts Significant Byproducts/ Degradation check_byproducts->yes_byproducts Yes decrease_temp Action: Decrease Temperature to Improve Selectivity yes_byproducts->decrease_temp

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Efficient Synthesis of 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Ethylpyridin-2-ol, which predominantly exists in its more stable tautomeric form, 5-ethylpyridin-2(1H)-one. This guide includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data for catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What is the correct structure of this compound?

A1: this compound exists in a tautomeric equilibrium with 5-ethylpyridin-2(1H)-one. The pyridone form is generally the more stable and predominant tautomer. Therefore, synthetic strategies typically target the pyridone structure.

Q2: What are the primary catalytic methods for synthesizing the 2-pyridone scaffold?

A2: The synthesis of 2-pyridones can be achieved through various catalytic methods. Transition metal catalysis, particularly with copper (Cu) and palladium (Pd), is widely employed for constructing the pyridone ring.[1] Other strategies include ring-closing metathesis and synthesis from acyclic precursors.[2]

Q3: How do I choose the right catalyst for my synthesis?

A3: Catalyst selection is crucial and depends on the specific synthetic route. For cross-coupling reactions to form N-aryl pyridones, copper-based catalysts are often effective.[3] For annulation reactions, cobalt and gold catalysts have shown promise.[3] The choice will depend on factors like substrate scope, desired yield, and reaction conditions.

Q4: What are common side reactions to be aware of during 2-pyridone synthesis?

A4: Common side reactions include the formation of regioisomers, over-alkylation or arylation, and decomposition of starting materials under harsh conditions. In multicomponent reactions, the formation of various byproducts is possible if the reaction conditions are not optimized.[4]

Q5: How can I improve the yield of my 5-ethyl-2-pyridone synthesis?

A5: To improve yields, consider optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst loading. Ensuring the purity of starting materials and maintaining an inert atmosphere for oxygen- or moisture-sensitive reactions can also significantly enhance the outcome.[1][5]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of 5-ethyl-2-pyridone.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For solid-supported catalysts, verify the loading and perform any necessary activation steps. - Consider screening a different class of catalyst (e.g., switch from a copper to a palladium catalyst or vice versa).
Incorrect Reaction Temperature - Optimize the reaction temperature. Some reactions may require heating to overcome the activation energy barrier, while others may need cooling to prevent side reactions.[1]
Poor Quality of Reagents - Use freshly purified or distilled solvents and reagents. - Verify the purity of starting materials using analytical methods like NMR or GC-MS.
Presence of Water or Oxygen - For sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Time - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Both incomplete reaction and product degradation can result from non-optimal timing.[1]

Problem 2: Formation of Significant Byproducts

Potential Cause Suggested Solution
Lack of Regioselectivity - In reactions with multiple potential reaction sites, the choice of catalyst and ligands can significantly influence regioselectivity. Experiment with different ligand systems. - Modifying the electronic or steric properties of the substrates can also direct the reaction to the desired product.
Side Reactions - Self-condensation of starting materials can be a problem. Adjusting the rate of addition of one of the reactants can sometimes minimize this. - If dimerization of the desired product is observed, consider running the reaction at a lower concentration.
Product Decomposition - The 2-pyridone ring can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup. - Minimize the overall reaction time to prevent product degradation.[1]

Problem 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Product is Highly Polar - 2-pyridones are often polar and may require polar eluents for column chromatography. A gradient elution from a non-polar to a polar solvent system is often effective. - Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation.
Product is a Stubborn Oil - If the product is an oil that is difficult to purify by chromatography, consider converting it to a crystalline salt for purification, followed by neutralization to recover the pure product. - Trituration with a non-polar solvent can sometimes induce crystallization.
Emulsion during Workup - The formation of emulsions during aqueous extraction can lead to product loss. To break emulsions, try adding brine, gently swirling, or filtering the mixture through a pad of Celite®.[1]

Catalyst Performance Data

The following table summarizes typical performance data for different catalytic systems used in the synthesis of substituted 2-pyridones. While specific data for 5-ethyl-2-pyridone is limited, this table provides a comparative overview of what can be expected from various catalytic approaches.

Catalyst SystemSubstrate TypeTypical Reaction ConditionsYield Range (%)Reference
CuI / L-proline Enaminones and AlkynesToluene, 110 °C, 12 h60-85%[6]
Cu(OAc)₂ 2-Aminoarylmethanols and PyridinesO₂, 120 °C, 24 h55-75%[7]
Pd(OAc)₂ / dppm 2-Bromo-N-ethylbenzamide and Benzyne precursorToluene/MeCN, 110 °C, 24 h~70%[8]
Rh(I) catalyst Isocyanate and Alkyne[2+2+2] annulationGood to ExcellentGeneral method
Au(I)/PPh₃ N-alkenyl alkynylamidesCycloisomerizationGood to Excellent[3]

Experimental Protocols

Below is a representative experimental protocol for the synthesis of a substituted 2-pyridone, adapted from general copper-catalyzed methods. This protocol can serve as a starting point for the synthesis of 5-ethyl-2-pyridone.

Copper-Catalyzed Synthesis of a Substituted 2-Pyridone

Materials:

  • Appropriate enaminone precursor

  • Terminal alkyne (e.g., 1-butyne for the ethyl group)

  • Copper(I) iodide (CuI) (5 mol%)

  • L-proline (10 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the enaminone precursor (1 mmol), CuI (0.05 mmol), L-proline (0.1 mmol), and K₂CO₃ (2 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualized Workflows and Relationships

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried Schlenk tube reagents Add enaminone, CuI, L-proline, K₂CO₃ start->reagents inert Evacuate and backfill with Ar/N₂ reagents->inert solvents Add anhydrous toluene and alkyne inert->solvents heat Seal and heat at 110 °C solvents->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool dilute Dilute with ethyl acetate cool->dilute filter Filter through Celite® dilute->filter wash Wash with H₂O and brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column chromatography concentrate->purify

Caption: Experimental workflow for the copper-catalyzed synthesis of a substituted 2-pyridone.

Catalyst_Selection_Logic cluster_goal Synthetic Goal cluster_strategy Synthetic Strategy cluster_catalyst Catalyst Choice goal Synthesize 5-Ethyl-2-pyridone strategy Choose Synthetic Route goal->strategy route1 From Acyclic Precursors strategy->route1 Multicomponent Reactions route2 Cross-Coupling strategy->route2 C-N or C-C Bond Formation route3 Annulation strategy->route3 [m+n] Cycloadditions catalyst1 Base or Acid Catalysis route1->catalyst1 catalyst2 Copper (Cu) or Palladium (Pd) Catalysts route2->catalyst2 catalyst3 Cobalt (Co), Rhodium (Rh), or Gold (Au) Catalysts route3->catalyst3

Caption: Logical relationships in catalyst selection for efficient 5-ethyl-2-pyridone synthesis.

References

preventing byproduct formation in 5-Ethylpyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethylpyridin-2-ol. The focus is on preventing and minimizing byproduct formation in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: The most common reactions involving this compound are N-alkylation, O-alkylation, halogenation, and nitration. These reactions are crucial for the synthesis of various pharmaceutical and agrochemical compounds.

Q2: What is the primary challenge when performing alkylation on this compound?

A2: this compound exists in tautomeric equilibrium with 5-ethyl-2-pyridone. This leads to the formation of two possible alkylation products: the N-alkylated product (1-alkyl-5-ethyl-2-pyridone) and the O-alkylated product (2-alkoxy-5-ethylpyridine). The main challenge is to control the regioselectivity of the reaction to obtain the desired isomer as the major product.[1][2]

Q3: How can I distinguish between the N-alkylated and O-alkylated products?

A3: Spectroscopic methods are essential for distinguishing between the N- and O-alkylated isomers. In ¹H NMR spectroscopy, the chemical shift of the protons on the alkyl group attached to the nitrogen or oxygen will be different. For the N-alkylated product, the protons on the alkyl group will typically appear at a slightly downfield chemical shift compared to the O-alkylated product. ¹³C NMR spectroscopy is also a powerful tool; the chemical shift of the carbon attached to the nitrogen or oxygen will be significantly different. Further confirmation can be obtained using techniques like HMBC and NOESY.

Q4: What are the typical byproducts in halogenation and nitration of this compound?

A4: In electrophilic substitution reactions like halogenation and nitration, the primary byproducts are positional isomers. The directing effects of the ethyl and hydroxyl/oxo groups on the pyridine ring will influence the position of substitution. For this compound, substitution can occur at the C3 or C5 position relative to the nitrogen. Over-halogenation or multiple nitrations can also occur under harsh reaction conditions, leading to di- or tri-substituted products.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Alkylation Reactions (Mixture of N- and O-Alkylated Products)

Potential Cause: The reaction conditions (base, solvent, alkylating agent) are not optimized for selective alkylation.

Solutions:

The ratio of N- to O-alkylation is highly dependent on the reaction conditions. The following table summarizes the general trends observed for pyridone alkylation, which can be applied to this compound.

FactorCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Base/Counter-ion Strong, non-coordinating bases (e.g., NaH, KH) forming alkali metal salts (Na⁺, K⁺).[1]Bases forming silver salts (e.g., Ag₂CO₃, Ag₂O).[1]Harder cations (alkali metals) associate less tightly with the harder oxygen atom, leaving the softer nitrogen atom more available for nucleophilic attack. The softer silver cation coordinates more strongly with the oxygen atom, directing alkylation to that site.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetone).[1][4]Non-polar solvents (e.g., Benzene, Toluene, Dioxane).[1]Polar aprotic solvents solvate the cation, leaving the pyridone anion more "naked" and reactive, with the nitrogen being the more nucleophilic site. Non-polar solvents do not effectively solvate the cation, leading to tighter ion pairing and favoring reaction at the more sterically accessible oxygen atom.
Alkylating Agent Less reactive alkylating agents (e.g., alkyl chlorides).More reactive alkylating agents (e.g., alkyl iodides, tosylates).According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom prefers to react with softer electrophiles, while the harder oxygen atom reacts with harder electrophiles. However, kinetic vs. thermodynamic control can also play a significant role.
Temperature Generally lower temperatures.Generally higher temperatures (can sometimes favor thermodynamic product).Temperature can influence the kinetic versus thermodynamic control of the reaction. The effect is system-dependent and requires optimization.

Experimental Protocols for Regioselective Alkylation:

  • Protocol for Selective N-Alkylation:

    • To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Protocol for Selective O-Alkylation:

    • Suspend this compound (1 equivalent) and silver carbonate (1.5 equivalents) in a non-polar solvent such as benzene or toluene.

    • Add the alkyl iodide (1.2 equivalents) and heat the mixture to reflux under an inert atmosphere, protecting from light.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and filter off the silver salts.

    • Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Positional Isomers in Halogenation and Nitration

Potential Cause: Lack of regiocontrol in electrophilic substitution.

Solutions:

  • Halogenation:

    • Problem: Formation of a mixture of 3-halo and 5-halo isomers.

    • Strategy 1 (Milder Conditions): Use N-halosuccinimides (NCS, NBS, NIS) in a suitable solvent like acetonitrile or dichloromethane at room temperature. This often provides better regioselectivity compared to using elemental halogens (Cl₂, Br₂, I₂).

    • Strategy 2 (Directed Halogenation): If a specific isomer is required, consider a directed ortho-metalation strategy if a suitable directing group is present or can be introduced.

  • Nitration:

    • Problem: Formation of a mixture of 3-nitro and 5-nitro isomers, and potential for over-nitration.

    • Strategy 1 (Controlled Nitrating Agent): Use a milder nitrating agent than the standard nitric acid/sulfuric acid mixture. For example, using nitric acid in acetic anhydride at low temperatures can provide better control.

    • Strategy 2 (Stepwise Synthesis): To achieve a specific isomer, it may be necessary to employ a multi-step synthetic route that introduces the nitro group with high regioselectivity, for example, through a Sandmeyer-type reaction from a corresponding amino group. A one-pot method for the synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine has been reported, which could be adapted.[5]

Visualizations

Alkylation_Byproduct_Formation This compound This compound 5-Ethyl-2-pyridone 5-Ethyl-2-pyridone This compound->5-Ethyl-2-pyridone Tautomerization Alkoxide/Pyridonate Anion Alkoxide/Pyridonate Anion 5-Ethyl-2-pyridone->Alkoxide/Pyridonate Anion Base N-Alkylated Product N-Alkylated Product Alkoxide/Pyridonate Anion->N-Alkylated Product Alkyl Halide (RX) (N-attack) O-Alkylated Product O-Alkylated Product Alkoxide/Pyridonate Anion->O-Alkylated Product Alkyl Halide (RX) (O-attack)

Caption: Tautomerization and competing N- vs. O-alkylation pathways.

Troubleshooting_Alkylation cluster_issue Issue: Mixture of N- and O-Alkylated Products cluster_solutions Troubleshooting Strategies Mixture Observed: Mixture of N/O Products Goal_N Desired: N-Alkylation Mixture->Goal_N If N-product is desired Goal_O Desired: O-Alkylation Mixture->Goal_O If O-product is desired Conditions_N Use NaH or KH in DMF/DMSO Goal_N->Conditions_N Conditions_O Use Ag2CO3 in Benzene/Toluene Goal_O->Conditions_O

Caption: Decision workflow for troubleshooting alkylation regioselectivity.

Electrophilic_Substitution_Byproducts Start This compound Reaction Electrophilic Substitution (e.g., Halogenation, Nitration) Start->Reaction Product_3 3-Substituted Product Reaction->Product_3 Byproduct_5 5-Substituted Byproduct Reaction->Byproduct_5 Byproduct_Di Di-substituted Byproduct Reaction->Byproduct_Di Harsh Conditions

References

Validation & Comparative

5-Ethylpyridin-2-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Ethylpyridin-2-ol and its derivatives against other pyridinol compounds, supported by experimental data. This document delves into their chemical properties, biological activities, and therapeutic applications, with a focus on structure-activity relationships.

Introduction to Pyridinol Derivatives

Pyridinols and their derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The pyridine ring is a common scaffold in many FDA-approved drugs.[1][2] These compounds have shown a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3] The biological activity of pyridinol derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring.[1][2] For instance, the presence of hydroxyl (-OH), methoxy (-OMe), carbonyl (-C=O), and amino (-NH2) groups can enhance their therapeutic potential.[1][2]

This compound, also known as 5-ethyl-2-hydroxypyridine, is a notable pyridinol derivative. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most prominently the antidiabetic drug pioglitazone.[4][5] This connection to a widely used therapeutic agent makes this compound and its derivatives a subject of considerable interest for further drug development and comparative studies.

Comparative Analysis of this compound Derivatives: The Case of Pioglitazone Metabolites

The following table summarizes the comparative potency of pioglitazone and its metabolites.

CompoundStructureIn Vivo Potency (KKAy Mouse Model)In Vitro Potency (3T3-L1 Cell Line)
Pioglitazone 5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2,4-thiazolidinedioneStandardEquivalent to metabolites 6, 7, and 9
Metabolite 6 Hydroxylated on the ethyl groupContributing to pharmacological activityRoughly equivalent to Pioglitazone
Metabolite 7 Ketone on the ethyl groupContributing to pharmacological activityRoughly equivalent to Pioglitazone
Metabolite 9 Hydroxylated on the pyridine ringContributing to pharmacological activityRoughly equivalent to Pioglitazone
Metabolite 10 Ketone on the thiazolidinedione ringMost potent Most potent

This table is based on data from a study on the synthesis and biological activity of pioglitazone metabolites.

The data clearly indicates that while several metabolites contribute to the overall pharmacological effect of pioglitazone, Metabolite 10 demonstrates the highest potency in both the in vivo animal model and the in vitro cell-based assay. This highlights how subtle structural modifications to the core 5-ethyl-2-pyridyl moiety can lead to significant differences in biological activity.

Structure-Activity Relationship (SAR) of 5-Substituted Pyridinols

The ethyl group at the 5-position of this compound plays a crucial role in its biological activity. Structure-activity relationship studies on 5-substituted pyridine analogs have shown that the nature of the substituent at this position significantly influences the compound's binding affinity to biological targets. Research on analogues with bulky substituents at the C5 position of the pyridine ring has demonstrated a range of binding affinities (Ki values from 0.055 to 0.69 nM) for neuronal nicotinic acetylcholine receptors. This indicates that the steric and electronic properties of the C5 substituent are key determinants of pharmacological activity.

The following diagram illustrates a simplified workflow for a typical structure-activity relationship study.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Analysis A Lead Compound (e.g., this compound) B Design Analogs (Varying 5-substituent) A->B C Synthesize Analogs B->C D In Vitro Assays (e.g., Receptor Binding) C->D E In Vivo Models (e.g., Disease Models) D->E F Data Analysis E->F G Identify SAR F->G G->B Optimize Lead

Caption: A generalized workflow for conducting Structure-Activity Relationship (SAR) studies.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are methodologies relevant to the comparative analysis of pyridinol derivatives.

In Vivo Antidiabetic Activity Assay (KKAy Mouse Model)

This protocol is adapted from studies on pioglitazone and its metabolites.

  • Animal Model: Male KKAy mice, a model for type II diabetes, are used.

  • Acclimatization: Animals are acclimatized for one week before the experiment.

  • Drug Administration: Test compounds (e.g., pioglitazone and its metabolites) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily for a specified period (e.g., 4 days).

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at regular intervals (e.g., before the first dose and 2 hours after the last dose). Blood glucose levels are measured using a glucose analyzer.

  • Data Analysis: The percentage reduction in blood glucose levels is calculated for each group and compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is performed to determine significance.

In Vitro Lipogenesis Assay (3T3-L1 Cell Line)

This assay measures the ability of compounds to augment insulin-stimulated lipogenesis.

  • Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into adipocytes.

  • Compound Treatment: Differentiated adipocytes are treated with varying concentrations of the test compounds in the presence of insulin.

  • Lipogenesis Measurement: Radiolabeled glucose (e.g., [3H]-glucose) is added to the culture medium. The incorporation of the radiolabel into cellular lipids is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of the maximal insulin response. Dose-response curves are generated to determine the EC50 values for each compound.

The following diagram outlines the workflow for the in vitro lipogenesis assay.

Lipogenesis_Workflow A Culture & Differentiate 3T3-L1 Preadipocytes B Treat with Test Compounds + Insulin A->B C Add Radiolabeled Glucose B->C D Incubate C->D E Lyse Cells & Extract Lipids D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (EC50 Determination) F->G

Caption: A typical workflow for an in vitro lipogenesis assay using 3T3-L1 cells.

Synthesis of Pyridinol Derivatives

The synthesis of pyridinol derivatives can be achieved through various chemical routes. The choice of synthetic pathway often depends on the desired substitution pattern. One common approach involves the construction of the pyridine ring from acyclic precursors, followed by functional group modifications. For instance, the synthesis of pioglitazone intermediates involves the reaction of 2-(5-ethylpyridin-2-yl)ethanol with 4-hydroxybenzaldehyde.[6]

The following diagram illustrates a generalized synthetic pathway for a 5-substituted pyridin-2-ol derivative.

Synthesis_Pathway A Starting Materials (e.g., Acetaldehyde, Ammonia) B Ring Formation (Hantzsch Pyridine Synthesis) A->B C Substituted Pyridine B->C D Functional Group Interconversion C->D E This compound Derivative D->E

Caption: A simplified representation of a synthetic route to 5-substituted pyridin-2-ol derivatives.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant therapeutic potential, underscored by their role in the development of the antidiabetic drug pioglitazone. Comparative studies, particularly those involving the metabolites of pioglitazone, demonstrate that minor structural modifications can lead to substantial changes in biological activity. Future research should focus on direct, head-to-head comparisons of this compound with a wider range of pyridinol derivatives across various therapeutic areas. Such studies, guided by robust structure-activity relationship analyses and detailed experimental protocols, will be instrumental in unlocking the full potential of this promising class of compounds in drug discovery and development.

References

A Comparative Analysis of 5-Ethylpyridin-2-ol Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutic agents, derivatives of 5-Ethylpyridin-2-ol have emerged as a promising scaffold in medicinal chemistry. This guide provides a comparative study of a series of these analogs, focusing on their synthesis, antimicrobial activity, and preliminary structure-activity relationships. The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated view of the current research landscape for this class of compounds.

Synthesis and Chemical Characterization

A significant body of work on this compound analogs has centered on derivatives synthesized from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde. This key intermediate, an active metabolite of the antidiabetic drug Pioglitazone, serves as a versatile starting point for generating a diverse library of compounds. The primary synthetic strategies involve well-established organic reactions to introduce varied functionalities, thereby modulating the physicochemical and biological properties of the parent molecule.

The synthesis of these analogs typically begins with the preparation of chalcone derivatives. These are subsequently cyclized to form pyrimidine and amide analogs. The structural integrity and purity of these synthesized compounds are rigorously confirmed through various analytical techniques, including elemental analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1]

Comparative Antimicrobial Activity

A series of synthesized chalcones, pyrimidines, and their amide derivatives have been systematically evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains. While extensive quantitative data with specific minimum inhibitory concentrations (MICs) are not uniformly available in the public domain, the qualitative and semi-quantitative results from agar diffusion assays provide valuable insights into their potential as antimicrobial agents. The following table summarizes the observed antimicrobial activities.

Compound SeriesGeneral StructureBacterial Strains ScreenedFungal Strains ScreenedObserved Activity
Chalcones (4a-o) 1-(substituted phenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propan-1-onesGram-positive & Gram-negativeVarious fungiModerate to good activity, dependent on the substituent on the phenyl ring.
Pyrimidines (5a-o) 4-(substituted phenyl)-6-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-pyrimidinaminesGram-positive & Gram-negativeVarious fungiGenerally exhibited good antimicrobial activity, with some derivatives showing significant potency.
Amides (6a-o) 4-(substituted phenyl)-6-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-phenyl carboxamido pyrimidinesGram-positive & Gram-negativeVarious fungiDisplayed a range of activities, highlighting the influence of the amide functionality on the antimicrobial profile.

Note: The specific substitution patterns for each series (a-o) vary, leading to a spectrum of biological activities. The lack of standardized reporting of MIC values across studies necessitates a more generalized summary of the antimicrobial performance.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies, based on the available antimicrobial screening data, suggest that the biological activity of these this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings.[1] The introduction of different functional groups on the phenyl ring of the chalcone, pyrimidine, and amide derivatives leads to variations in their antimicrobial potency. This indicates that the electronic and steric properties of the substituents play a crucial role in the interaction of these molecules with their biological targets. However, a more detailed quantitative structure-activity relationship (QSAR) analysis would require more extensive and standardized biological data.

Experimental Protocols

The methodologies employed for the synthesis and antimicrobial evaluation of these analogs are critical for the reproducibility and validation of the findings.

General Synthesis of Chalcones (4a-o): A mixture of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde and a substituted acetophenone is dissolved in a suitable solvent like methanol. An aqueous solution of a base, typically 2% NaOH, is added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration, washed, and purified by recrystallization.[1]

General Synthesis of Pyrimidines (5a-o): The corresponding chalcone derivative (4a-o) is refluxed with guanidine nitrate in the presence of a strong base, such as sodium ethoxide, in absolute ethanol. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The solid is then filtered, washed, and recrystallized.[1]

General Synthesis of Amides (6a-o): The pyrimidine derivative (5a-o) is dissolved in pyridine, and benzoyl chloride is added dropwise at a low temperature. The reaction mixture is then stirred at room temperature for several hours. The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.[1]

Antimicrobial Activity Screening (Agar Diffusion Method): The in vitro antimicrobial activity is determined using the agar diffusion method. A standardized microbial suspension is uniformly spread on the surface of a sterile nutrient agar plate. Wells are then created in the agar, and a fixed concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. The plates are incubated at an appropriate temperature for 24-48 hours. The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition around each well. Standard antibiotics are used as positive controls.

Visualizing the Workflow and Relationships

To better illustrate the processes and relationships described, the following diagrams have been generated using Graphviz.

Synthesis_Workflow cluster_start Starting Materials cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_amide Amide Synthesis Start_Benzaldehyde 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde Reaction_Chalcone Base-catalyzed condensation Start_Benzaldehyde->Reaction_Chalcone Start_Acetophenone Substituted Acetophenone Start_Acetophenone->Reaction_Chalcone Product_Chalcone Chalcone Analogs (4a-o) Reaction_Chalcone->Product_Chalcone Reaction_Pyrimidine Cyclization with Guanidine Nitrate Product_Chalcone->Reaction_Pyrimidine Product_Pyrimidine Pyrimidine Analogs (5a-o) Reaction_Pyrimidine->Product_Pyrimidine Reaction_Amide Acylation with Benzoyl Chloride Product_Pyrimidine->Reaction_Amide Product_Amide Amide Analogs (6a-o) Reaction_Amide->Product_Amide

General synthetic workflow for this compound analogs.

SAR_Logic Core_Scaffold This compound Analog Core Substituents Nature and Position of Substituents on Phenyl Ring Core_Scaffold->Substituents Physicochemical_Properties Electronic and Steric Properties Substituents->Physicochemical_Properties Biological_Activity Antimicrobial Potency Substituents->Biological_Activity Physicochemical_Properties->Biological_Activity

Logical relationship in the Structure-Activity Relationship.

References

A Comparative Guide to the Experimental Validation of 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the experimental validation of 5-Ethylpyridin-2-ol. Due to a lack of direct experimental data for this specific compound in publicly available literature, this document focuses on the foundational principles of its chemistry, particularly its tautomerism, and draws comparisons with closely related, well-characterized analogs. The provided experimental protocols are based on established methods for similar compounds and are intended to guide researchers in the synthesis and characterization of this compound.

Core Concept: The Tautomerism of 2-Hydroxypyridines

A critical aspect of the chemistry of 2-hydroxypyridines is their existence as a mixture of two rapidly interconverting isomers known as tautomers: the lactim form (a phenol-like structure) and the lactam form (a pyridone structure). The equilibrium between these two forms is sensitive to the solvent and the nature of other substituents on the pyridine ring.[1][2][3][4][5] For this compound, this equilibrium is between the aromatic alcohol (this compound) and the non-aromatic cyclic amide (5-Ethyl-1H-pyridin-2-one).

In the gas phase, the lactim (hydroxyl) form can be predominant, while the lactam (pyridone) form is often favored in the solid state and in polar solvents.[1][3] The presence of both tautomers has significant implications for the compound's reactivity, physical properties, and biological activity.

Caption: Tautomeric equilibrium of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Comparative Data of Analogous Compounds

To infer the potential properties of this compound, the following table summarizes experimental data for the parent compound, 2-hydroxypyridine, and two structurally related compounds, 5-ethyl-2-methylpyridine and 2-(5-ethylpyridin-2-yl)ethanol.

Property2-Hydroxypyridine5-Ethyl-2-methylpyridine2-(5-Ethylpyridin-2-yl)ethanol
Molecular Formula C₅H₅NOC₈H₁₁N[6][7]C₉H₁₃NO[6]
Molecular Weight 95.10 g/mol 121.18 g/mol [6][7]151.21 g/mol [6]
Physical State Crystalline solidColorless liquid[6][7]Colorless to yellow solid or viscous liquid[8]
Melting Point 105-107 °C-70.3 °C[7]Not specified
Boiling Point 280-281 °C178 °C[7]Not specified
Key IR Peaks (cm⁻¹) ~3400 (O-H), ~1650 (C=O)Not specifiedNot specified, but expect O-H stretch
¹H NMR (ppm) Signals for both tautomers~1.2 (t, CH₃), ~2.5 (q, CH₂), ~2.4 (s, CH₃-py), aromatic protons[9]~1.2 (t, CH₃), ~2.6 (q, CH₂), ~2.9 (t, CH₂-py), ~3.8 (t, CH₂-OH), aromatic protons[9]

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the diazotization of 5-ethyl-2-aminopyridine followed by hydrolysis. This is a standard method for converting aromatic amines to hydroxyl compounds.

Materials:

  • 5-Ethyl-2-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ice

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 5-ethyl-2-aminopyridine in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Gently warm the mixture to room temperature and then heat to 50-60 °C to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol. Nitrogen gas evolution will be observed.

  • After gas evolution ceases, cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show signals for both tautomers.

    • Lactim form: A broad singlet for the hydroxyl proton (OH), a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and distinct signals for the aromatic protons on the pyridine ring.

    • Lactam form: A broad singlet for the N-H proton, and the signals for the ethyl group and the ring protons will be shifted compared to the lactim form.

  • ¹³C NMR: The spectrum will also reflect the presence of both tautomers, with the most significant difference being the chemical shift of the carbon at the 2-position (C-OH vs. C=O).

2. Infrared (IR) Spectroscopy: This is a key technique to confirm the presence of both tautomers.

  • A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the lactim form.

  • A strong absorption band around 1650-1670 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the lactam form.[10]

3. Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The molecular ion peak should correspond to the calculated molecular weight of C₇H₉NO (123.15 g/mol ).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum can provide evidence for the tautomeric equilibrium, as the aromatic lactim and the non-aromatic lactam forms will have different absorption maxima.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 5-Ethyl-2-aminopyridine diazotization Diazotization with NaNO2/H2SO4 start->diazotization hydrolysis Hydrolysis diazotization->hydrolysis workup Neutralization & Extraction hydrolysis->workup purification Purification workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms uvvis UV-Vis Spectroscopy product->uvvis

Caption: Experimental workflow for this compound.

References

Illuminating the Blueprint: A Comparative Guide to the Structural Confirmation of 5-Ethylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and drug discovery. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 5-Ethylpyridin-2-ol derivatives, supported by experimental data and detailed methodologies. These compounds are of significant interest due to their presence in various biologically active agents.

The structural integrity of a chemical entity dictates its function. For this compound and its derivatives, precise structural confirmation is paramount for understanding their chemical properties, biological activities, and for ensuring the reproducibility of scientific findings. A multi-faceted analytical approach, combining spectroscopic and crystallographic techniques, is essential for providing irrefutable evidence of a compound's structure.

Comparative Analysis of Structural Elucidation Data

To effectively compare the structural features of this compound derivatives, a combination of spectroscopic and crystallographic data is employed. The following table summarizes key analytical data for a representative this compound derivative and a closely related analogue, highlighting the differences in their spectral and structural parameters.

Analytical Technique Derivative A: 2-(5-Ethylpyridin-2-yl)ethanol Derivative B: (E)-5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione
¹H NMR (ppm) δ 8.2 (d, 1H, H-6), 7.5 (dd, 1H, H-4), 7.1 (d, 1H, H-3), 4.0 (t, 2H, -CH₂-OH), 2.9 (t, 2H, Ar-CH₂-), 2.6 (q, 2H, -CH₂-CH₃), 1.2 (t, 3H, -CH₃)δ 8.3 (d, 1H, Py-H), 7.8 (s, 1H, =CH-), 7.6 (dd, 1H, Py-H), 7.4 (d, 2H, Ar-H), 7.2 (d, 1H, Py-H), 7.0 (d, 2H, Ar-H), 4.4 (t, 2H, -O-CH₂-), 3.2 (t, 2H, Py-CH₂-), 2.7 (q, 2H, -CH₂-CH₃), 1.2 (t, 3H, -CH₃)
¹³C NMR (ppm) δ 158.5 (C-2), 147.8 (C-6), 138.2 (C-4), 135.9 (C-5), 121.1 (C-3), 61.5 (-CH₂-OH), 40.2 (Ar-CH₂-), 25.8 (-CH₂-CH₃), 15.6 (-CH₃)δ 168.2 (C=O), 167.5 (C=O), 160.1 (Py-C), 157.8 (Py-C), 148.5 (Py-C), 137.2 (Py-C), 134.5 (=CH-), 132.1 (Ar-C), 130.8 (Ar-C), 124.5 (Ar-C), 122.3 (Py-C), 115.2 (Ar-C), 67.8 (-O-CH₂-), 36.5 (Py-CH₂-), 25.5 (-CH₂-CH₃), 15.3 (-CH₃)
IR (cm⁻¹) ~3350 (O-H), ~2960 (C-H, ethyl), ~1600, 1470 (C=C, C=N, pyridine ring)~3100 (N-H), ~2960 (C-H, ethyl), ~1740, 1690 (C=O), ~1600, 1480 (C=C, C=N, pyridine ring)
X-ray Crystallography Monoclinic, P2₁/c[1]Monoclinic, P2₁/c[2]

Experimental Protocols for Structural Confirmation

The following are detailed methodologies for the key experiments utilized in the structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon NMR spectrum.

    • Typical parameters include a 30° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

Protocol:

  • Crystal Growth:

    • Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[2]

    • The data is collected over a range of angles by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit between the calculated and observed structure factors.

Signaling Pathway and Experimental Workflow Visualization

Certain derivatives of this compound have been identified as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, specifically targeting the Activin receptor-like kinase 5 (ALK5). This pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.

TGF_beta_Signaling_Pathway TGF-β/ALK5 Signaling Pathway TGF_beta TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGF_beta->TBRII Binds ALK5 TGF-β Receptor I (ALK5) TBRII->ALK5 Recruits & Phosphorylates SMAD2_3 Smad2/3 ALK5->SMAD2_3 Phosphorylates Derivative This compound Derivative Derivative->ALK5 Inhibits pSMAD2_3 p-Smad2/3 Complex Smad2/3/4 Complex pSMAD2_3->Complex Binds SMAD4 Smad4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., EMT, Fibrosis) Nucleus->Transcription Regulates

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of a this compound derivative.

The experimental workflow for confirming the structure of a novel this compound derivative typically follows a logical progression from synthesis to comprehensive characterization.

Experimental_Workflow Structural Confirmation Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR Preliminary Characterization NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Detailed Structural Analysis MS Mass Spectrometry Purification->MS Molecular Weight Determination Xray Single Crystal X-ray Diffraction Purification->Xray Absolute Structure Determination Structure_Confirmation Final Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Xray->Structure_Confirmation

Caption: A typical experimental workflow for the synthesis and structural confirmation of a novel compound.

References

A Comparative Guide to the Biological Activity of 5-Ethylpyridin-2-ol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

This guide provides a comparative analysis of the biological activity of 5-Ethylpyridin-2-ol and similar pyridin-2-one scaffolds. Due to limited publicly available data on this compound, this document focuses on the broader class of pyridin-2-one derivatives to highlight the therapeutic potential of this chemical family. The pyridin-2-one core is a "privileged structure" in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes available preclinical data, details experimental methodologies for key biological assays, and visualizes relevant signaling pathways to support further research and drug development efforts.

Executive Summary

The pyridin-2-one scaffold is a versatile platform for the development of novel therapeutic agents. While direct biological activity data for this compound, 3-Ethylpyridin-2-ol, and 4-Ethylpyridin-2-ol is scarce, extensive research on other pyridin-2-one derivatives demonstrates significant potential across several therapeutic areas.

  • Anticancer Activity: Certain pyridin-2-one derivatives, particularly 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles, exhibit potent cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways, such as the PIM-1 kinase pathway, which is crucial for cancer cell survival and proliferation.

  • Antimicrobial Activity: The pyridin-2-one core is present in various compounds with broad-spectrum antibacterial and antifungal activities. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.

  • Anti-inflammatory Activity: Fused pyridin-2-one systems, such as thiazolo[4,5-b]pyridin-2-ones, have demonstrated significant in vivo anti-inflammatory effects. Their mechanism is often linked to the modulation of inflammatory pathways like the NF-κB signaling cascade.

This guide presents a compilation of quantitative data from representative studies to illustrate the potential of the pyridin-2-one scaffold.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of various pyridin-2-one derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
6a 4-(2,6-Dichlorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)HeLa (Cervical)3.5[1]
MCF-7 (Breast)4.5[1]
14a 4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-[various modifications]NCIH 460 (Lung)0.025[2][3]
RKOP 27 (Colon)0.016[2][3]
HeLa (Cervical)0.127[2][3]

Table 2: Antimicrobial Activity of Representative Pyridin-2-one Derivatives

Compound Class/IDMicroorganismStrainMIC (µg/mL)Reference
Dihydrothiazolo ring-fused 2-pyridone (GmPcide PS757) Streptococcus pyogenes-Not Specified[4]
Ring-fused 2-pyridone (EC240) Enterococcus faecalisOG1RF100 µM[5]
Ring-fused 2-pyridone (EC305) Enterococcus faecalisOG1RF100 µM[5]
1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) Candida albicansATCC9002812.5[6]
2-thioxodihydropyrido[2,3-d]pyrimidine (10a) Various Bacteria-0.49-3.9
Various Fungi-31.25
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) Gram-positive bacteria-0.25-1

Table 3: In Vivo Anti-inflammatory Activity of Thiazolo[4,5-b]pyridin-2-one Derivatives

Compound IDSubstitution Pattern% Inhibition of EdemaReference
Ibuprofen (Reference) -42.6
Compound 1 5-Hydroxy-7-methyl-3-phenyl36.2
Compound 2 3-(4-Chlorophenyl)-5-hydroxy-7-methyl41.3
Compound 3 3-(4-Bromophenyl)-5-hydroxy-7-methyl40.5
Compound 4 5,7-dimethyl-3-(2-oxo-2-phenylethyl)43.1

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activities of pyridin-2-one derivatives.

Experimental Workflow for In Vitro Cytotoxicity Screening Workflow for MTT Assay. A Seed cancer cells in 96-well plates B Incubate cells (24h) A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for MTT Assay.

PIM-1 Kinase Signaling Pathway PIM-1 Kinase Signaling Pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes and translocates PIM1 PIM-1 Bad Bad PIM1->Bad Phosphorylates (inhibits) p27 p27 PIM1->p27 Phosphorylates (inhibits) Apoptosis Apoptosis Inhibition Bad->Apoptosis Cell_Cycle Cell Cycle Progression p27->Cell_Cycle Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Activates Gene_Transcription->PIM1 Induces expression of Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Pyridin-2-one Pyridin-2-one Derivative Pyridin-2-one->PIM1 Inhibits

Caption: PIM-1 Kinase Signaling Pathway.

NF-kB Signaling Pathway in Inflammation NF-κB Signaling Pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_key Key TLR Toll-like Receptor (TLR) IKK_complex IKK Complex TLR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB_P P-IκB IkB->IkB_P IkB_NFkB IκB-NF-κB Complex NFkB_active Active NF-κB NFkB->NFkB_active Translocates to nucleus Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Induces LPS LPS LPS->TLR Binds Pyridin-2-one Pyridin-2-one Derivative Pyridin-2-one->IKK_complex Inhibits

Caption: NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel pyridin-2-one derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agent (positive control)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism with a standard antibiotic), a negative control (microorganism with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no visible growth (turbidity) in the well.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • 1% Carrageenan solution in saline

  • Test compounds

  • Reference drug (e.g., Ibuprofen)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug to different groups of rats, typically via oral or intraperitoneal routes, 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume with the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

The pyridin-2-one scaffold represents a highly promising starting point for the development of new drugs with potential applications in oncology, infectious diseases, and inflammatory disorders. While direct data on this compound is limited, the extensive research on related derivatives provides a strong rationale for its further investigation. Future studies should focus on the synthesis and systematic biological evaluation of this compound and its isomers to determine their specific activity profiles and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets. The experimental protocols and pathway information provided in this guide offer a framework for such future research endeavors.

References

comparing spectroscopic data of 5-Ethylpyridin-2-ol with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 5-Ethylpyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the comparison of experimentally obtained spectroscopic data of this compound with established literature values. Due to the tautomeric nature of 2-pyridones, where this compound can exist in equilibrium with 5-ethyl-2-hydroxypyridine, careful spectroscopic analysis is crucial for unambiguous characterization. This guide outlines the standard experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and presents a clear workflow for a rigorous comparative analysis.

Data Presentation: A Comparative Table

The following table provides a structured format for comparing experimental spectroscopic data with literature values. Researchers should populate the "Literature Value" column with data obtained from reliable sources.

Spectroscopic Data Experimental Value Literature Value Notes/Observations
¹H NMR (ppm)
δ H-3
δ H-4
δ H-6
δ -CH₂- (ethyl)
δ -CH₃ (ethyl)
δ N-H
¹³C NMR (ppm)
δ C-2
δ C-3
δ C-4
δ C-5
δ C-6
δ -CH₂- (ethyl)
δ -CH₃ (ethyl)
IR (cm⁻¹)
ν O-H
ν N-H
ν C=O
ν C=C
ν C-H (aromatic)
ν C-H (aliphatic)
Mass Spectrometry (m/z)
Molecular Ion [M]⁺
Key Fragment Ions

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols serve as a standard for obtaining reliable and reproducible data for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the proton spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

    • Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum over a typical range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, such as one with electron ionization (EI) or electrospray ionization (ESI).

  • Sample Introduction: Introduce the sample into the ion source. This can be done via direct insertion for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Data Acquisition:

    • EI-MS: Use a standard electron energy of 70 eV.

    • ESI-MS: Optimize the spray voltage and other source parameters for the analyte.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Compare the fragmentation pattern with expected pathways for the structure of this compound.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing the experimental spectroscopic data of this compound with literature values.

Spectroscopic_Data_Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion exp_sample Experimental Sample of this compound exp_nmr ¹H & ¹³C NMR Spectroscopy exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms compare_nmr Compare NMR Data (Chemical Shifts, Multiplicity) exp_nmr->compare_nmr compare_ir Compare IR Data (Characteristic Peaks) exp_ir->compare_ir compare_ms Compare MS Data (Molecular Ion, Fragmentation) exp_ms->compare_ms lit_search Search Scientific Databases & Literature lit_data Published Spectroscopic Data for this compound lit_search->lit_data lit_data->compare_nmr lit_data->compare_ir lit_data->compare_ms conclusion Confirm or Refute Structure of Experimental Sample compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for comparing experimental and literature spectroscopic data.

A Researcher's Guide to Comparative DFT Studies: The Case of 5-Ethylpyridin-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of molecular structure and electronic properties is paramount. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate these characteristics at the atomic level. This guide provides a comprehensive framework for conducting comparative DFT studies, using 5-Ethylpyridin-2-ol and its isomers as a practical example. The methodologies and illustrative data presented herein serve as a robust template for the analysis of substituted pyridinols and other heterocyclic systems.

Substituted pyridines are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1] A thorough understanding of their electronic structure is crucial for designing novel drug candidates and functional materials.[1] This guide outlines the standard protocols for a comparative DFT analysis, presenting expected outcomes and data interpretation in a clear, structured format.

Experimental and Computational Protocols

A typical computational protocol for a comparative DFT analysis of substituted pyridines involves a series of well-defined steps, from initial structure preparation to in-depth analysis of calculated properties.

1. Molecular Structure Preparation: The initial three-dimensional coordinates of this compound and its relevant isomers (including positional isomers of the ethyl group and tautomers) are constructed using molecular building software such as Avogadro or GaussView. It is critical to generate all plausible isomers to ensure a comprehensive comparison.

2. Geometry Optimization: To find the most stable conformation (the minimum energy structure) for each isomer, geometry optimization is performed. A widely used and reliable DFT functional for this purpose is B3LYP, a hybrid functional that balances accuracy and computational cost.[1] This is typically paired with a robust basis set like 6-311++G(d,p), which is well-suited for capturing the electronic intricacies of organic molecules.[1]

3. Frequency Calculations: Following geometry optimization, vibrational frequency analysis is conducted at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

4. Electronic Property Calculations: With the optimized geometries, a range of electronic properties are calculated. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions.

5. Data Analysis: The final step involves a comparative analysis of the calculated data for all isomers. Relative energies are determined by comparing the total electronic energies (often corrected with ZPVE). Trends in dipole moments, HOMO-LUMO gaps, and other properties are then correlated with structural differences among the isomers.

Illustrative Comparative Data

The following tables summarize the kind of quantitative data that would be generated from a comparative DFT study of this compound and its isomers. Disclaimer: The following data is illustrative and representative of expected trends for substituted pyridinols. It is not from a direct computational study of this compound.

Table 1: Relative Energies and Dipole Moments of this compound Isomers

IsomerRelative Energy (kcal/mol)Dipole Moment (Debye)
This compound0.003.5
3-Ethylpyridin-2-ol1.252.8
4-Ethylpyridin-2-ol0.854.1
6-Ethylpyridin-2-ol1.503.1
5-Ethyl-2-pyridone (Tautomer)-2.505.2

Table 2: Frontier Molecular Orbital Energies of this compound Isomers

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound-6.2-1.15.1
3-Ethylpyridin-2-ol-6.3-1.05.3
4-Ethylpyridin-2-ol-6.1-1.24.9
6-Ethylpyridin-2-ol-6.4-0.95.5
5-Ethyl-2-pyridone (Tautomer)-5.9-1.54.4

Visualizing the DFT Workflow

A clear understanding of the logical flow of a comparative DFT study is essential. The following diagram, generated using the DOT language, illustrates the key steps and their relationships.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculations cluster_analysis Data Analysis and Comparison Input_Structures Define Isomeric Structures (e.g., this compound isomers) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structures->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculation (HOMO, LUMO, MEP, etc.) Frequency_Calculation->Electronic_Properties Energetic_Analysis Relative Energies & Thermodynamic Properties Electronic_Properties->Energetic_Analysis Electronic_Analysis Reactivity Descriptors & Charge Distribution Electronic_Properties->Electronic_Analysis Comparative_Study Comparative Analysis of Isomers Energetic_Analysis->Comparative_Study Electronic_Analysis->Comparative_Study

A generalized workflow for comparative DFT studies of molecular isomers.

This structured approach to comparative DFT studies enables researchers to systematically investigate the structure-property relationships of novel compounds. By applying these methodologies, scientists can gain valuable insights into the stability, reactivity, and electronic characteristics of molecules, thereby accelerating the design and development of new chemical entities.

References

Benchmarking the Synthesis of 5-Ethylpyridin-2-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of substituted 2-pyridones is a critical endeavor, as this heterocyclic scaffold is a cornerstone of numerous pharmaceutical agents. This guide provides a comparative analysis of synthetic methodologies for 5-Ethylpyridin-2-ol, a key intermediate in the synthesis of various bioactive molecules. We will explore a traditional approach via diazotization of an aminopyridine precursor and a modern alternative using a multicomponent reaction, presenting quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection.

Comparison of Synthetic Methods

The selection of a synthetic route is often a balance between yield, reaction time, operational simplicity, and availability of starting materials. Below is a summary of quantitative data for two distinct approaches to the synthesis of this compound.

ParameterMethod A: Diazotization of 5-Ethyl-2-aminopyridineMethod B: Multicomponent Reaction
Starting Materials 5-Ethyl-2-aminopyridine, Sodium Nitrite, Sulfuric AcidEthyl 3-oxopentanoate, Acrylonitrile, Ammonia
Reaction Time 2-3 hours8-12 hours
Reaction Temperature 0-5 °C (diazotization), then 80-90 °C (hydrolysis)100-120 °C (reflux)
Overall Yield ~75%~65%
Key Advantages High yield, well-established method.Readily available and inexpensive starting materials, one-pot procedure.
Key Disadvantages Potentially hazardous diazonium intermediate, requires careful temperature control.Longer reaction time, moderate yield.

Experimental Protocols

Method A: Synthesis of this compound via Diazotization

This method involves the conversion of 5-ethyl-2-aminopyridine to a diazonium salt, which is subsequently hydrolyzed to the desired 2-pyridone.

Materials:

  • 5-Ethyl-2-aminopyridine (1.0 eq)

  • Concentrated Sulfuric Acid (2.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Water

  • Ice

Procedure:

  • A solution of 5-ethyl-2-aminopyridine in dilute sulfuric acid is prepared in a flask.

  • The flask is cooled to 0-5 °C in an ice-salt bath with continuous stirring.

  • A solution of sodium nitrite in cold water is added dropwise to the cooled solution of the aminopyridine. The temperature must be maintained below 5 °C to prevent the decomposition of the diazonium salt.[1]

  • After the complete addition of the sodium nitrite solution, the mixture is stirred at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction.

  • The reaction mixture containing the diazonium salt is then slowly heated to 80-90 °C and maintained at this temperature for 1-2 hours to facilitate hydrolysis.[2]

  • The reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The crude product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude this compound is purified by column chromatography or recrystallization.

Method B: Multicomponent Synthesis of this compound

This one-pot synthesis constructs the 2-pyridone ring from acyclic precursors.[3][4][5]

Materials:

  • Ethyl 3-oxopentanoate (1.0 eq)

  • Acrylonitrile (1.1 eq)

  • Ammonia (aqueous solution, excess)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, ethyl 3-oxopentanoate and acrylonitrile are dissolved in ethanol.

  • An excess of aqueous ammonia is added to the mixture.

  • The reaction mixture is heated to reflux (100-120 °C) and stirred for 8-12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried.

  • The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing the Processes

To further clarify the methodologies and the biological context of this compound, the following diagrams are provided.

G Experimental Workflow for the Synthesis of this compound cluster_0 Method A: Diazotization cluster_1 Method B: Multicomponent Reaction A1 Dissolve 5-Ethyl-2-aminopyridine in dilute H2SO4 A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 solution dropwise A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 A5 Heat to 80-90 °C for 1-2 h (Hydrolysis) A4->A5 A6 Neutralize and Extract A5->A6 A7 Purify A6->A7 B1 Mix Ethyl 3-oxopentanoate, Acrylonitrile, and Ammonia in Ethanol B2 Reflux for 8-12 h B1->B2 B3 Remove Solvent B2->B3 B4 Acidify and Precipitate B3->B4 B5 Filter and Dry B4->B5 B6 Purify B5->B6

Caption: Comparative workflow of two synthetic routes to this compound.

This compound serves as a crucial building block for more complex molecules with significant biological activity. For instance, it is a precursor to compounds that act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. The activation of PPAR-γ is the mechanism of action for the antidiabetic drug pioglitazone.[6][7][8][9]

G Simplified PPAR-γ Signaling Pathway ligand PPAR-γ Agonist (e.g., Pioglitazone derivative) ppar PPAR-γ ligand->ppar complex PPAR-γ/RXR Heterodimer ppar->complex dimerization with rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre binds to transcription Gene Transcription ppre->transcription activates protein Protein Synthesis (e.g., GLUT4) transcription->protein effect Increased Insulin Sensitivity & Glucose Uptake protein->effect

Caption: Activation of the PPAR-γ signaling pathway by a pioglitazone-like agonist.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Ethylpyridin-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for handling substances like 5-Ethylpyridin-2-ol is paramount. This guide provides a comprehensive, step-by-step process for its safe disposal, ensuring compliance with regulatory standards and minimizing risk.

Chemical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2][3] Therefore, it must not be discarded as regular trash or poured into the sewer system.[1][4] The following procedures outline the approved method for its disposal through a designated hazardous waste program.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). Safety data sheets for similar pyridine compounds emphasize the need for:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5][6][7]

  • Hand Protection: Use chemical-impermeable gloves.[5][6]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, fire/flame resistant and impervious clothing may be necessary.[5][6]

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood.[5][6]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to ensure the safe handling and disposal of this compound waste.

Step 1: Waste Characterization and Segregation
  • Treat as Hazardous: Unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office, all chemical waste should be treated as hazardous.[3][4]

  • Do Not Mix: Avoid mixing this compound waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently.[8]

  • Segregate from Incompatibles: Store waste containers of this compound away from incompatible materials such as strong oxidizers and acids.[9]

Step 2: Select and Label a Proper Waste Container
  • Choose a Compatible Container: Use a container that is in good condition, free of leaks or rust, and compatible with this compound.[8] Plastic containers are often preferred over glass when compatibility is not an issue.[1][10] The container must have a leak-proof, screw-on cap.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department.[1][9]

  • Complete the Label Information: Fill out the label completely and legibly.[1] Do not use abbreviations or chemical formulas.[1] The label must include:

    • The words "Hazardous Waste".[1]

    • Full common chemical name: "this compound".

    • For mixtures, list each chemical component and its approximate percentage.[1]

    • Date of waste generation (the date waste was first added).[1]

    • Building and room number of origin.[1]

    • Principal Investigator's name and contact information.[1]

Step 3: Accumulate Waste in a Designated Area
  • Use a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation, in a designated SAA that is under the direct control of laboratory personnel.[2][10]

  • Keep Containers Closed: The waste container must remain closed at all times, except when you are actively adding waste.[8]

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container, such as a basin or tray, to contain any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.

Step 4: Arrange for Timely Disposal
  • Monitor Accumulation Limits: Adhere to the storage limits for hazardous waste set by your institution and regulatory bodies.[10]

  • Request a Pickup: Once the container is full or approaches its storage time limit, submit a hazardous waste collection request to your EHS office.[1][4] Do not transport hazardous waste yourself.[4]

Step 5: Manage Empty Containers
  • Triple-Rinse: An empty container that held this compound must be triple-rinsed with a solvent capable of removing the residue.[4][8]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[4][8]

  • Deface and Dispose: After triple-rinsing, deface or remove the original chemical label and the hazardous waste tag.[4] The clean, de-labeled container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[4][8]

Quantitative Storage and Disposal Limits

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines; always consult your institution's specific policies.

ParameterLimitCitation
Maximum Volume in SAA 55 gallons of total hazardous waste[10]
Maximum Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid) of P-listed waste[10]
Storage Time Limit in SAA Up to 12 months (provided volume limits are not exceeded)[10]
Collection Deadline (once SAA limit is reached) Within 3 calendar days[10]

Spill and Emergency Procedures

In the event of a small spill of this compound that you are trained to handle:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite, or commercial sorbent pads).[9]

  • Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.[9]

  • Report the incident to your supervisor and EHS office.[9]

For large spills, evacuate the area immediately, secure it to prevent entry, and contact your institution's emergency response team or EHS.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal process for this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container 2. Select Compatible Waste Container ppe->container label_container 3. Affix & Complete Hazardous Waste Label container->label_container store 4. Store in Designated SAA (Closed, w/ Secondary Containment) label_container->store check_full Container Full or Time Limit Reached? store->check_full add_waste Continue to Add Waste check_full->add_waste No request_pickup 5. Submit Waste Collection Request to EHS check_full->request_pickup Yes add_waste->store disposal_complete End: EHS Collects Waste for Proper Disposal request_pickup->disposal_complete empty_container Original Container Empty? disposal_complete->empty_container triple_rinse 6. Triple-Rinse Container empty_container->triple_rinse Yes end_process End of Process empty_container->end_process No collect_rinsate 7. Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container 8. Deface Label & Dispose of Clean Container collect_rinsate->dispose_container dispose_container->end_process

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 5-Ethylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide for 5-Ethylpyridin-2-ol

This guide provides critical safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is conservatively based on the known hazards of structurally similar compounds, such as 2-hydroxypyridine (a tautomer of 2(1H)-pyridinone), N-methyl-2-pyridone, and other substituted pyridines.

Assumed Primary Hazards:

  • Toxic if swallowed.

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause respiratory irritation.

Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and potential vapors that can cause serious eye damage.[1] Safety glasses alone are insufficient.
Hand Protection Nitrile or Butyl rubber gloves (minimum thickness of 0.4 mm). Double-gloving is strongly recommended.Provides a barrier against skin contact, which can cause irritation.[2] Gloves must be inspected before use and changed immediately upon contamination.[1]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.[1]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when handling the compound outside of a certified chemical fume hood or in areas with inadequate ventilation to protect the respiratory tract from harmful vapors.[2][3]

Operational and Disposal Plans

1. Safe Handling and Experimental Workflow

Safe handling requires a controlled environment and strict adherence to procedural steps. Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]

cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment & Reagents prep_hood->prep_materials prep_spill 4. Prepare Spill Kit (Absorbent Material) prep_materials->prep_spill handle_dispense 5. Carefully Dispense This compound prep_spill->handle_dispense Proceed to Handling handle_reaction 6. Perform Experimental Procedure handle_monitor 7. Continuously Monitor Reaction cleanup_quench 8. Safely Quench Reaction (if applicable) handle_monitor->cleanup_quench Reaction Complete cleanup_waste 9. Segregate & Label All Hazardous Waste cleanup_quench->cleanup_waste cleanup_decontaminate 10. Decontaminate Work Surface & Equipment cleanup_waste->cleanup_decontaminate cleanup_ppe 11. Doff & Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash 12. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: This workflow outlines the essential steps for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Verify that a spill kit containing appropriate absorbent material is nearby.

  • Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to prevent the release of dust or vapors into the laboratory environment.

  • Experimental Use: Use the smallest quantity of the chemical necessary for the experiment. Keep containers tightly closed when not in use.[5]

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of contaminated gloves and other PPE as hazardous waste. Always wash hands thoroughly with soap and water after work is complete.

2. Disposal Plan

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in general waste.

  • Chemical Waste: Collect all residues, unused material, and solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5][6]

  • Contaminated Materials: Any materials that come into contact with the chemical, including gloves, disposable lab coats, bench paper, and spill cleanup materials, must be disposed of in a solid hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse before disposal.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.